molecular formula C28H25F5N4O4 B12374965 JNJ-8003

JNJ-8003

Cat. No.: B12374965
M. Wt: 576.5 g/mol
InChI Key: XMOSIGSMKGYOBC-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-8003 is a useful research compound. Its molecular formula is C28H25F5N4O4 and its molecular weight is 576.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H25F5N4O4

Molecular Weight

576.5 g/mol

IUPAC Name

8-methoxy-3-methyl-N-[(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)-2-pyridinyl]-2-hydroxypropyl]cinnoline-6-carboxamide

InChI

InChI=1S/C28H25F5N4O4/c1-14-9-16-10-17(11-20(41-4)23(16)37-36-14)25(38)34-13-27(40,28(31,32)33)21-12-19(26(2,3)39)22(30)24(35-21)15-5-7-18(29)8-6-15/h5-12,39-40H,13H2,1-4H3,(H,34,38)/t27-/m0/s1

InChI Key

XMOSIGSMKGYOBC-MHZLTWQESA-N

Isomeric SMILES

CC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)NC[C@](C3=NC(=C(C(=C3)C(C)(C)O)F)C4=CC=C(C=C4)F)(C(F)(F)F)O

Canonical SMILES

CC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)NCC(C3=NC(=C(C(=C3)C(C)(C)O)F)C4=CC=C(C=C4)F)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

JNJ-8003: A Deep Dive into Target Identification and Validation of a Novel RSV Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-8003 is a potent, orally active, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L protein polymerase complex. This document provides a comprehensive technical overview of the target identification and validation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms and experimental workflows. The collective evidence strongly supports the continued development of this compound as a promising therapeutic candidate for the treatment of RSV infections.

Target Identification: RSV L Protein Polymerase Complex

The primary molecular target of this compound has been identified as the RNA-dependent RNA polymerase (RdRp) activity of the Respiratory Syncytial Virus (RSV) L protein.[1][2] The RSV L protein is a large, multifunctional enzyme essential for viral replication and transcription. It forms a complex with the phosphoprotein (P), which acts as a cofactor. This compound specifically targets this L-P polymerase complex.[3][4]

Structural studies have pinpointed the binding site of this compound to an induced-fit pocket on the capping domain of the L protein.[4][5] This binding allosterically inhibits the RdRp function, preventing the synthesis of viral RNA.[3][4][5] This mechanism of action classifies this compound as a non-nucleoside inhibitor (NNI).[5][6]

Quantitative Assessment of Potency and Selectivity

This compound demonstrates sub-nanomolar potency against the RSV polymerase in biochemical assays and potent antiviral activity in cellular models. The compound exhibits a favorable selectivity profile, with significantly lower activity against human polymerases.

Assay Type Target/System Parameter Value Reference
Biochemical Assay RSV PolymeraseIC500.29 nM[1]
Biochemical Assay RSV L-P Polymerase Complex (RdRp activity)IC500.67 nM[1][3]
Biochemical Assay RSV L+P Primer Extension Assay (RdRp activity)IC500.73 nM[7]
Biophysical Assay RSV L+P Complex (Surface Plasmon Resonance)Kd0.84 nM[7]
Biophysical Assay RSV L+P Complex (Thermal Shift Assay)ΔTm6 °C[7]
Cellular Assay RSV-infected HeLa CellsEC500.82 nM[1]
Cellular Assay RSV Sub-genomic Replicon (APC-126 cells)EC500.15 nM[7]
Cellular Assay rgRSV224 Reporter Assay (HeLa cells)EC500.78 nM[7]
Cytotoxicity Assay HeLa CellsCC5027.7 µM[1]
Selectivity Screen Human DNA Polymerase α, β, γIC50>100 µM[3][7]
Selectivity Screen Human Mitochondrial RNA PolymeraseIC50>100 µM[3][7]
Selectivity Screen Human RNA Polymerase IIIC50>100 µM[3][7]

Mechanism of Action: Allosteric Inhibition of RdRp

This compound inhibits RSV RNA replication and transcription at the initiation and early elongation stages.[1][2][3] Cryo-electron microscopy (cryo-EM) studies at a resolution of 2.9 Å revealed that this compound binds to a distinct pocket on the capping domain of the L protein.[3][4][5] This binding event induces a subtle conformational change in the L protein, which in turn modulates the functional interplay between the capping and RdRp domains, ultimately inhibiting nucleotide polymerization.[3][4][5]

cluster_RSV_L_Protein RSV L Protein RdRp RdRp Domain (RNA Polymerase Activity) Capping Capping Domain RNA_Synthesis Viral RNA Synthesis (Transcription & Replication) RdRp->RNA_Synthesis Capping->RdRp Allosteric Inhibition Connector Connector Domain MTase Methyltransferase Domain JNJ8003 This compound JNJ8003->Capping Binds to induced-fit pocket RSV_Replication RSV Replication RNA_Synthesis->RSV_Replication cluster_InVitro In Vitro / Biochemical cluster_Cellular Cell-Based cluster_InVivo In Vivo Biochemical Biochemical Assays (Flashplate, Gel-based) Biophysical Biophysical Assays (SPR, TSA) Validation Target Validation Biochemical->Validation CryoEM Cryo-EM Biophysical->Validation CryoEM->Validation Replicon Replicon Assay Reporter Reporter Assay Replicon->Validation Minigenome Minigenome Assay Reporter->Validation Minigenome->Validation Mouse Mouse Model Lamb Neonatal Lamb Model Mouse->Validation Lamb->Validation Target_ID Target Identification (RSV L-P Complex) Target_ID->Biochemical Target_ID->Replicon

References

A Comprehensive Technical Guide to JNJ-8003: A Potent RSV Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-8003 is a potent, orally active, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) polymerase.[1] It represents a significant advancement in the pursuit of effective antiviral therapies for RSV, a leading cause of lower respiratory tract infections, particularly in infants, young children, and the elderly. This technical guide provides a detailed overview of the chemical structure, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C28H25F5N4O4.[2] Its structure is characterized by a central cinnoline carboxamide core linked to a fluorinated pyridine moiety.

IdentifierValue
IUPAC Name (S)-8-methoxy-3-methyl-N-(3,3,3-trifluoro-2-(5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl)-2-hydroxypropyl)cinnoline-6-carboxamide[2]
Chemical Formula C28H25F5N4O4[2]
Molecular Weight 576.52 g/mol [2]
SMILES O=C(NC--INVALID-LINK--(C(F)(F)F)C1=NC(C2=CC=C(F)C=C2)=C(F)C(C(C)(C)O)=C1)C3=CC4=C(C(OC)=C3)N=NC(C)=C4[2]
Synonyms JNJ8003[2]

Mechanism of Action

This compound functions as a non-nucleoside inhibitor that specifically targets the RSV L protein, a key component of the viral RNA-dependent RNA polymerase (RdRp) complex.[1] Cryo-electron microscopy has revealed that this compound binds to an induced-fit pocket within the capping domain of the L protein.[3][4][5] This binding event allosterically inhibits the RdRp's function, effectively blocking nucleotide polymerization at the early stages of both viral RNA transcription and replication.[4][5]

The mechanism involves modulating the functional interplay between the capping and RdRp domains of the L protein.[4][5] By binding to the capping domain, this compound prevents the initiation and early elongation of the viral RNA, thereby halting the viral life cycle.[5]

cluster_virus RSV Life Cycle cluster_inhibition Mechanism of this compound Viral Entry Viral Entry Transcription / Replication Transcription / Replication Viral Entry->Transcription / Replication Protein Synthesis Protein Synthesis Transcription / Replication->Protein Synthesis Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly Viral Release Viral Release Virion Assembly->Viral Release This compound This compound RSV L-Protein (Capping Domain) RSV L-Protein (Capping Domain) This compound->RSV L-Protein (Capping Domain) Binds to Inhibition of RdRp Inhibition of RdRp RSV L-Protein (Capping Domain)->Inhibition of RdRp Allosteric effect Inhibition of RdRp->Transcription / Replication Blocks

Figure 1: Simplified signaling pathway of this compound's inhibitory action on the RSV life cycle.

Quantitative Efficacy Data

This compound demonstrates potent antiviral activity in a variety of in vitro assays, with sub-nanomolar efficacy.

Assay TypeMetricValueReference
Biochemical Assay IC50 (RSV Polymerase)0.29 nM[1]
IC50 (RSV L protein polymerase complex)0.67 nM[1]
IC50 (de novo pppGpA formation)5.1 nM[5]
IC50 (Single Nucleotide Incorporation)17-32 nM[5]
Cell-Based Assay EC50 (RSV sub-genomic replicon)0.15 nM[6]
EC50 (RSV A2 in HeLa cells)0.82 nM[1]
CC50 (Cytotoxicity in HeLa cells)27.7 µM[1]
Biophysical Assay Kd (SPR with RSV L+P complex)0.84 nM[6]
ΔTm (Thermal Shift Assay)6 °C[6]

Experimental Protocols

The characterization of this compound involved a range of sophisticated experimental methodologies to elucidate its mechanism and potency.

Cryo-Electron Microscopy (Cryo-EM)

To determine the binding site of this compound, the RSV L-P polymerase complex was incubated with the compound and subjected to cryo-EM analysis. The resulting 2.9 Å resolution structure revealed an induced-fit binding pocket on the capping domain of the L protein.[4][5] This high-resolution structural data was crucial in understanding the allosteric inhibition mechanism.

RSV Minigenome Assay

This cell-based assay is a powerful tool for studying viral transcription and replication in the absence of a live virus.[7][8] A plasmid containing a "minigenome"—typically a reporter gene like luciferase flanked by RSV leader and trailer sequences—is co-transfected into cells along with plasmids expressing the necessary viral proteins (N, P, L, and M2-1).[9] The activity of the reporter gene serves as a quantitative measure of the polymerase's functionality. The dose-dependent reduction in luciferase activity in the presence of this compound confirmed its inhibitory effect on the viral polymerase complex.

De Novo RNA Synthesis and Primer Extension Assays

These biochemical assays directly measure the RNA synthesis activity of the purified recombinant RSV L-P complex.

  • De Novo Synthesis: The assay measures the formation of the initial dinucleotide (e.g., pppGpA) from nucleotide triphosphates using a short RNA template corresponding to the viral promoter.[5][10]

  • Primer Extension: This assay assesses the ability of the polymerase to elongate a pre-existing short RNA primer hybridized to a template.[5][10]

In both assay formats, the incorporation of radiolabeled nucleotides is quantified via gel electrophoresis. This compound was shown to inhibit both the initial dinucleotide formation and the subsequent elongation steps, indicating its role in blocking the early stages of RNA synthesis.[5]

cluster_workflow Experimental Workflow for this compound Characterization Compound Synthesis Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Cell-Based Assays Cell-Based Assays Compound Synthesis->Cell-Based Assays Structural Studies Structural Studies Biochemical Assays->Structural Studies Potent Hits In Vivo Efficacy In Vivo Efficacy Cell-Based Assays->In Vivo Efficacy Active Compounds Lead Optimization Lead Optimization Structural Studies->Lead Optimization In Vivo Efficacy->Lead Optimization

Figure 2: A logical workflow illustrating the key experimental stages in the characterization of this compound.

In Vivo Efficacy Models

The antiviral activity of this compound was evaluated in animal models of RSV infection, including mice and neonatal lambs.[1] Oral administration of this compound resulted in a dose-dependent reduction in viral titers in the lungs.[1] At higher doses, the viral load was reduced to below the limit of detection, and there was a significant resolution of lung inflammation and lesions.[1] These findings highlight the potential of this compound as an orally bioavailable therapeutic agent for RSV infection.

Conclusion

This compound is a highly potent, non-nucleoside inhibitor of the RSV polymerase with a novel mechanism of action. Its ability to bind to the capping domain of the L protein and allosterically inhibit RNA synthesis at the initiation and early elongation stages makes it a promising candidate for the treatment of RSV infections. The comprehensive in vitro and in vivo data underscore its potential as a best-in-class antiviral agent. Further clinical development will be crucial in establishing its therapeutic utility in human populations.

References

JNJ-8003: A Deep Dive into its Antiviral Activity and Mechanism of Action against Respiratory Syncytial Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity and molecular pathways associated with JNJ-8003, a potent, orally active, non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) polymerase.

Core Biological Activity: Potent Inhibition of RSV Replication

This compound has demonstrated sub-nanomolar efficacy in inhibiting RSV replication in both biochemical and cell-based assays. Its primary target is the RSV L-P polymerase complex, a critical component of the viral replication machinery.

Quantitative Analysis of Biological Activity

The following tables summarize the key quantitative data reported for this compound's biological activity.

Assay TypeParameterValue (nM)Cell Line / ConditionsReference
Biochemical Assays
RSV Polymerase InhibitionIC₅₀0.29[1]
RdRp Activity (L+P complex)IC₅₀0.67Flashplate and gel-based 4-mer primer extension assays[1][2]
Cell-Based Assays
RSV Subgenomic RepliconEC₅₀0.15[2]
Anti-RSV ActivityEC₅₀0.82HeLa cells[1]
Cytotoxicity
CytotoxicityCC₅₀11,000[2]
CytotoxicityCC₅₀27,700HeLa cells[1]

Mechanism of Action: Targeting the RSV Polymerase Capping Domain

This compound exerts its antiviral effect through a novel mechanism of action. It binds to an induced-fit pocket on the capping domain of the RSV L protein.[2][3][4] This binding event allosterically inhibits the RNA-dependent RNA polymerase (RdRp) function of the L protein, thereby blocking viral RNA synthesis.[2][3]

The inhibition occurs at the early stages of RNA transcription and replication, specifically affecting de novo initiation and early elongation.[2][3] This disruption of the fundamental processes of the viral life cycle ultimately leads to the potent suppression of RSV replication.

Signaling Pathway: Interference with RSV RNA Synthesis

The core pathway targeted by this compound is the RSV RNA synthesis process, which includes both genome replication and transcription of viral mRNAs. This process is orchestrated by the viral L-P polymerase complex.

RSV_RNA_Synthesis_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_virus RSV Replication Complex Viral_RNA_Genome Viral RNA Genome (vRNA) LP_Complex L-P Polymerase Complex Viral_RNA_Genome->LP_Complex Template Progeny_Virions Progeny Virions Viral_RNA_Genome->Progeny_Virions Replication Replication (vRNA -> cRNA -> vRNA) LP_Complex->Replication Catalyzes Transcription Transcription (vRNA -> mRNA) LP_Complex->Transcription Catalyzes Replication->Viral_RNA_Genome Amplifies Viral_Proteins Viral Proteins Transcription->Viral_Proteins Translation Viral_Proteins->Progeny_Virions JNJ8003 This compound JNJ8003->LP_Complex Binds to Capping Domain & Inhibits RdRp CryoEM_Workflow Protein_Complex Purified RSV L-P Complex JNJ8003_Incubation Incubation with This compound Protein_Complex->JNJ8003_Incubation Grid_Preparation Cryo-EM Grid Preparation JNJ8003_Incubation->Grid_Preparation Data_Collection TEM Data Collection Grid_Preparation->Data_Collection Image_Processing Image Processing & 3D Reconstruction Data_Collection->Image_Processing Structure_Determination High-Resolution Structure Image_Processing->Structure_Determination

References

JNJ-8003 solubility and stability data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of JNJ-8003

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of an investigational compound is paramount for the design of reliable in vitro assays, the development of suitable formulations for in vivo studies, and the prediction of its biopharmaceutical behavior. This technical guide provides a summary of the currently available data on the solubility and stability of this compound, a potent non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L protein polymerase.

This compound targets the RSV polymerase complex, a critical component in viral replication, by binding to the capping domain of the L protein. This interaction inhibits the RNA-dependent RNA polymerase (RdRp) activity, thereby blocking viral RNA transcription and replication at the initiation and early elongation stages[1][2][3][4]. Given its therapeutic potential, a thorough understanding of its solubility and stability is crucial for advancing its development.

Solubility Data

Publicly available quantitative aqueous solubility data for this compound is limited. The primary information regarding its solubility is in organic solvents, which is common for early-stage drug discovery compounds.

Table 1: Summary of this compound Solubility

SolventConcentrationSourceNotes
Dimethyl Sulfoxide (DMSO)Up to 10 mM[5]Recommended for creating stock solutions.
Aqueous BufferTo be determined[6]Specific aqueous solubility data has not been publicly reported.

Stability and Storage Data

The stability of this compound has been described under various storage conditions, which is essential for maintaining the integrity of the compound for experimental use.

Table 2: Summary of this compound Stability and Recommended Storage

ConditionDurationSourceRecommendations
Solid (Dry Powder)
0-4 °CShort-term (days to weeks)[6]Store in a dry, dark environment.
-20 °CLong-term (months to years)[6]Store in a dry, dark environment for optimal long-term stability.
Ambient TemperatureA few weeks[6]Stable enough for standard shipping and customs handling.
In Solution (DMSO Stock)
-20 °C1 month[3]
-80 °C6 months[3]
-20 °C (10 mM in DMSO)Up to 3-6 months[5]Activity should be verified after 2 or more freeze-thaw cycles.
General Shelf Life >2 years[6]When stored properly as a solid.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the public literature, the following represents standard, robust methodologies for determining the solubility and stability of small molecule antiviral compounds, in line with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines[7][8][9][10][11].

Aqueous Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific aqueous buffer.

  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8)[12].

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each buffer in a sealed container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached[12].

  • Sample Collection and Separation: Withdraw aliquots at various time points (e.g., 24, 48, 72 hours) and separate the undissolved solid from the solution by centrifugation or filtration[12][13].

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Data Analysis: The solubility is determined when the concentration of the compound in solution reaches a plateau over time[12].

Kinetic Solubility Assessment

This high-throughput method is often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution[14].

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Addition to Aqueous Buffer: Add a small aliquot of the DMSO stock to a series of aqueous buffers to achieve the desired final concentrations, ensuring the final DMSO concentration is low (e.g., <1-5%) to minimize its effect on solubility.

  • Incubation: Incubate the samples at a set temperature (e.g., room temperature) for a defined period (e.g., 1.5-2 hours) with shaking.

  • Precipitate Removal: Separate any precipitated compound using a 96-well filter plate.

  • Quantification: Determine the concentration of the compound remaining in the filtrate, typically by HPLC or UV/Vis spectroscopy.

Stability Testing: Forced Degradation and Long-Term Studies

Stability testing is conducted to understand how the quality of a drug substance varies over time under the influence of environmental factors[7][9][10].

  • Forced Degradation (Stress Testing):

    • Objective: To identify potential degradation products and establish the intrinsic stability of the molecule.

    • Conditions: Expose this compound (in solid and solution form) to harsh conditions, including:

      • Hydrolysis: Acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures.

      • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

      • Photostability: Exposure to a defined light source (as per ICH Q1B guidelines).

      • Thermal Stress: Elevated temperatures (e.g., 50°C, 60°C)[10].

    • Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Long-Term and Accelerated Stability Studies (as per ICH Q1A(R2)):

    • Objective: To establish a re-test period or shelf life and recommended storage conditions[11].

    • Sample Preparation: Place multiple batches of solid this compound in containers that mimic the proposed packaging.

    • Storage Conditions:

      • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months[8][11].

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months[8].

    • Testing Frequency: Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated)[8][10].

    • Parameters to Test: Appearance, assay (potency), purity, and levels of degradation products.

Visualizations

Mechanism of Action of this compound

The following diagram illustrates the inhibitory action of this compound on the RSV replication process.

JNJ_8003_MOA cluster_virus RSV Replication Cycle cluster_inhibition Inhibition by this compound RSV_L RSV L Protein (Polymerase) L_P_Complex L-P Polymerase Complex RSV_L->L_P_Complex RSV_P Phosphoprotein (P) RSV_P->L_P_Complex RNA_Synthesis RNA Synthesis (Transcription & Replication) L_P_Complex->RNA_Synthesis Catalyzes Viral_RNA Viral RNA Genome Viral_RNA->L_P_Complex Template New_Virions Progeny Virions RNA_Synthesis->New_Virions JNJ_8003 This compound JNJ_8003->L_P_Complex Inhibition->RNA_Synthesis Blocks RdRp Activity

Mechanism of this compound Inhibition of RSV Polymerase.
Experimental Workflow for Thermodynamic Solubility

This diagram outlines the key steps in determining the thermodynamic solubility of a compound.

Solubility_Workflow start Start prep_compound Weigh excess solid this compound start->prep_compound prep_buffer Prepare aqueous buffers (pH 1.2, 4.5, 6.8) start->prep_buffer mix Add compound to buffer in sealed vials prep_compound->mix prep_buffer->mix equilibrate Agitate at 37°C for 24-72 hours mix->equilibrate sample Withdraw aliquots at time points equilibrate->sample separate Centrifuge/Filter to remove solid sample->separate analyze Quantify concentration in supernatant via HPLC separate->analyze evaluate Evaluate data: concentration vs. time analyze->evaluate end Determine Equilibrium Solubility evaluate->end

Workflow for Shake-Flask Thermodynamic Solubility Assay.

References

JNJ-8003: A Deep Dive into the Core Intellectual Property of a Novel RSV Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the patent and intellectual property surrounding JNJ-8003, a potent, orally active, non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L protein polymerase complex. This compound represents a significant advancement in the pursuit of effective antiviral therapies for RSV, a leading cause of lower respiratory tract infections, particularly in vulnerable populations. This document details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological and experimental frameworks.

Mechanism of Action: Targeting the RSV Polymerase at a Novel Site

This compound exerts its antiviral activity by directly targeting the RSV L protein, a crucial component of the viral RNA-dependent RNA polymerase (RdRp) complex.[1] Unlike nucleoside inhibitors that compete with natural substrates for incorporation into the growing RNA chain, this compound is a non-nucleoside inhibitor that binds to a distinct, induced-fit pocket on the capping domain of the L protein. This binding event allosterically inhibits the polymerase's function, effectively blocking both the initiation and early elongation stages of viral RNA transcription and replication.[1] Cryo-electron microscopy studies have revealed the precise binding site and the conformational changes induced by this compound, providing a structural basis for its potent inhibitory activity. This unique mechanism of action contributes to its high potency and specificity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potent in vitro and in vivo activity.

Table 1: In Vitro Activity of this compound

ParameterValueAssay Details
IC50 (RSV Polymerase) 0.29 nMBiochemical assay measuring inhibition of RSV polymerase activity.
IC50 (L protein polymerase complex) 0.67 nMAssay targeting the reconstituted L protein polymerase complex.[1]
EC50 (Anti-RSV Activity) 0.82 nMCell-based assay in HeLa cells infected with RSV.[1]
CC50 (Cytotoxicity) 27.7 µMAssay to determine the concentration at which 50% of HeLa cells are killed.[1]
Selectivity Index (SI) >33,000Calculated as CC50 / EC50.

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageKey Findings
Mouse Model 10 mg/kg and above (p.o., once daily for 4-5 days)Viral titers in the lungs dropped below the limit of detection.[1]
Neonatal Lamb Model 4 mg/kg (p.o., once daily for 4-5 days)Decreased lung virus titer below the detection limit and complete resolution of lung inflammation and lesions.[1]

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the proposed mechanism by which this compound inhibits RSV replication.

G cluster_virus RSV Replication Cycle cluster_polymerase RSV L-P Polymerase Complex RSV_entry Viral Entry Uncoating Uncoating RSV_entry->Uncoating vRNA_transcription Viral RNA Transcription (mRNA synthesis) Uncoating->vRNA_transcription vRNA_replication Viral RNA Replication (cRNA and vRNA synthesis) Uncoating->vRNA_replication Protein_synthesis Viral Protein Synthesis vRNA_transcription->Protein_synthesis vRNA_replication->vRNA_transcription Assembly Virion Assembly vRNA_replication->Assembly Protein_synthesis->Assembly Budding Budding & Release Assembly->Budding L_protein L Protein (Polymerase) Capping_domain Capping Domain RdRp_domain RdRp Domain P_protein P Protein (Phosphoprotein) Capping_domain->vRNA_transcription Inhibits initiation & aearly elongation Capping_domain->vRNA_replication Inhibits initiation & aearly elongation JNJ8003 This compound JNJ8003->Capping_domain Binds to induced-fit pocket

This compound inhibits RSV replication by targeting the L protein's capping domain.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.

Antiviral Activity Assay (HeLa Cells)
  • Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated overnight at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of final concentrations.

  • Infection and Treatment: The cell culture medium is removed, and cells are infected with a recombinant RSV expressing a reporter gene (e.g., GFP or luciferase) at a multiplicity of infection (MOI) of 0.1. Immediately following infection, the diluted this compound is added to the wells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Data Acquisition: For GFP-expressing virus, fluorescence is measured using a plate reader. For luciferase-expressing virus, a luciferase substrate is added, and luminescence is measured.

  • Data Analysis: The EC50 value is calculated by fitting the dose-response curve using a four-parameter logistic regression model.

RSV L-P Polymerase Complex Inhibition Assay (Biochemical)
  • Protein Expression and Purification: The RSV L and P proteins are co-expressed in an appropriate expression system (e.g., insect cells) and purified to homogeneity.

  • Assay Setup: The assay is performed in a 384-well plate containing a reaction buffer with NTPs (one of which is radiolabeled or fluorescently labeled), a short RNA template, and the purified L-P complex.

  • Inhibitor Addition: this compound is added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the L-P complex and incubated at 30°C for 1-2 hours.

  • Detection: The incorporation of the labeled NTP into the newly synthesized RNA is quantified using a suitable method (e.g., scintillation counting or fluorescence detection).

  • Data Analysis: The IC50 value is determined from the dose-response curve.

Minigenome Assay
  • Cell Transfection: BSR-T7/5 cells (a BHK cell line stably expressing T7 RNA polymerase) are co-transfected with plasmids encoding the RSV N, P, L, and M2-1 proteins, along with a plasmid containing an RSV-like minigenome that drives the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: 24 hours post-transfection, the cells are treated with various concentrations of this compound.

  • Incubation: The cells are incubated for an additional 24-48 hours.

  • Reporter Gene Assay: The cells are lysed, and the reporter gene activity is measured.

  • Data Analysis: The concentration of this compound that inhibits reporter gene expression by 50% is calculated.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating a novel antiviral compound like this compound.

G start Compound Discovery (e.g., High-Throughput Screening) biochem_assay Biochemical Assays (e.g., Polymerase Inhibition) start->biochem_assay cell_based_assay Cell-Based Antiviral Assays (e.g., Plaque Reduction, Reporter Gene) biochem_assay->cell_based_assay cytotoxicity Cytotoxicity Assays cell_based_assay->cytotoxicity moa_studies Mechanism of Action Studies (e.g., Minigenome, Resistance Selection) cell_based_assay->moa_studies in_vivo_efficacy In Vivo Efficacy Studies (e.g., Mouse, Lamb Models) cytotoxicity->in_vivo_efficacy structural_studies Structural Biology (e.g., Cryo-EM) moa_studies->structural_studies moa_studies->in_vivo_efficacy pk_pd Pharmacokinetics & Pharmacodynamics in_vivo_efficacy->pk_pd preclinical_dev Preclinical Development pk_pd->preclinical_dev

A typical workflow for the preclinical evaluation of an antiviral compound.

Intellectual Property Landscape

The intellectual property surrounding this compound is a critical aspect of its development. While the exact patent covering this compound is not explicitly named in all public disclosures, patent applications from Janssen Sciences Ireland UC, a subsidiary of Johnson & Johnson, describe novel compounds for the treatment of RSV infections with structures and activities consistent with that of this compound. For instance, international patent application WO 2023/237730 A1, filed by Janssen R&D (Ireland), discloses compounds acting as viral fusion inhibitors for RSV, although this compound is a polymerase inhibitor. Further investigation of patents specifically claiming non-nucleoside RSV polymerase inhibitors from Janssen is warranted for a complete intellectual property assessment. The core claims of such patents would likely cover the novel chemical scaffold of this compound, its method of synthesis, and its use in treating RSV infections. The extensive preclinical data and the detailed structural and mechanistic understanding of this compound provide a strong foundation for its intellectual property protection.

Conclusion

This compound is a promising preclinical candidate for the treatment of RSV infections, distinguished by its novel mechanism of action, high potency, and significant in vivo efficacy. The intellectual property, underpinned by a unique chemical structure and a well-defined biological target, is robust. This technical guide provides a comprehensive overview of the core scientific and intellectual property assets of this compound, offering valuable insights for researchers and drug development professionals in the field of antiviral therapeutics. Further development of this compound and similar compounds holds the potential to address the significant unmet medical need for effective RSV treatments.

References

A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Initial Safety Profile of JNJ-77242113 (Icotrokinra)

Introduction

JNJ-77242113, also known as Icotrokinra, is an investigational, first-in-class, orally administered peptide designed to selectively block the interleukin-23 (IL-23) receptor.[1][2] The IL-23 pathway is a key pathogenic driver in several immune-mediated inflammatory diseases, including psoriasis.[3][4] This technical guide provides a detailed overview of the initial safety profile of JNJ-77242113, drawing from preclinical and clinical trial data. It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

JNJ-77242113 is a targeted oral peptide that functions as an antagonist to the IL-23 receptor.[1] By binding to the IL-23 receptor with high affinity, it effectively blocks the downstream signaling pathway initiated by IL-23.[1][3][4] This inhibition prevents the activation of Th17 cells and the subsequent release of pro-inflammatory cytokines such as IL-17, thereby reducing the inflammatory cascade that characterizes diseases like plaque psoriasis.[1] Preclinical studies have shown that JNJ-77242113 potently and selectively inhibits IL-23 signaling without impacting IL-12 signaling.[3][4]

cluster_0 IL-23 Signaling Pathway cluster_1 Inhibition by JNJ-77242113 IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R Binds to Th17 Cell Th17 Cell IL-23R->Th17 Cell Activates Pro-inflammatory Cytokines (IL-17) Pro-inflammatory Cytokines (IL-17) Th17 Cell->Pro-inflammatory Cytokines (IL-17) Releases Inflammation Inflammation Pro-inflammatory Cytokines (IL-17)->Inflammation JNJ-77242113 JNJ-77242113 JNJ-77242113->IL-23R Blocks

Caption: IL-23 signaling pathway and the inhibitory action of JNJ-77242113.

Initial Safety Profile from Clinical Trials

The initial safety profile of JNJ-77242113 has been evaluated in several clinical trials, including the Phase 2b FRONTIER 1 and FRONTIER 2 long-term extension studies, and the Phase 3 ICONIC program.

FRONTIER 1 (Phase 2b)

In the 16-week FRONTIER 1 trial involving patients with moderate-to-severe plaque psoriasis, the incidence of adverse events was similar between the JNJ-77242113 and placebo groups.[5] There was no indication of a dose-related increase in adverse events.[5]

Table 1: Adverse Events in the FRONTIER 1 Trial (Week 16) [5]

Adverse Event CategoryPlacebo GroupCombined JNJ-77242113 Dose Group
At least one adverse event51%52%
Most Common AEs
COVID-1912%11%
Nasopharyngitis5%7%
FRONTIER 2 (Long-Term Extension)

The FRONTIER 2 study, a long-term extension, evaluated the safety of JNJ-77242113 through Week 52. The safety profile remained consistent with the findings from FRONTIER 1, with no new safety signals identified.[6][7]

Table 2: Adverse Events in the FRONTIER 2 Trial (Week 16 - Week 52) [6][7]

Adverse Event CategoryCombined JNJ-77242113 Treatment Groups
At least one adverse event58.6%
Most Frequently Reported AEs
Nasopharyngitis18.1%
Upper respiratory tract infection9.7%
COVID-195.3%
Serious Adverse Events4% (considered unrelated to treatment)
ICONIC (Phase 3)

Topline results from the Phase 3 ICONIC clinical development program indicate a favorable safety profile, consistent with the Phase 2 studies.[2] In the ICONIC-LEAD study, the proportion of patients experiencing treatment-emergent adverse events at week 16 was similar between the icotrokinra and placebo groups.[2]

Table 3: Treatment-Emergent Adverse Events in the ICONIC-LEAD Trial (Week 16) [2]

GroupPercentage of Participants with TEAE
Placebo49.1%
Icotrokinra49.3%

Experimental Protocols: FRONTIER 1 (Phase 2b) Clinical Trial

The FRONTIER 1 study was a randomized, double-blind, placebo-controlled, dose-finding trial to evaluate the efficacy and safety of JNJ-77242113 in patients with moderate-to-severe plaque psoriasis.[5]

  • Participants: A total of 255 adult patients with moderate-to-severe plaque psoriasis were enrolled.[5] The mean baseline Psoriasis Area and Severity Index (PASI) score was 19.1.[5]

  • Randomization and Blinding: Patients were randomly assigned to one of six groups. The trial was conducted in a double-blind manner.[5]

  • Treatment Arms:

    • Placebo[5]

    • JNJ-77242113 25 mg once daily[5]

    • JNJ-77242113 25 mg twice daily[5]

    • JNJ-77242113 50 mg once daily[5]

    • JNJ-77242113 100 mg once daily[5]

    • JNJ-77242113 100 mg twice daily[5]

  • Duration: The treatment period was 16 weeks.[5]

  • Primary Endpoint: The primary endpoint was the proportion of patients achieving at least a 75% reduction from baseline in the PASI score (PASI 75 response) at week 16.[5]

cluster_workflow FRONTIER 1 Clinical Trial Workflow cluster_arms Treatment Arms (16 Weeks) Patient_Screening Patient Screening (N=255, Moderate-to-Severe Plaque Psoriasis) Randomization Randomization (Double-Blind) Patient_Screening->Randomization Placebo Placebo Randomization->Placebo Dose1 25 mg QD Randomization->Dose1 Dose2 25 mg BID Randomization->Dose2 Dose3 50 mg QD Randomization->Dose3 Dose4 100 mg QD Randomization->Dose4 Dose5 100 mg BID Randomization->Dose5 Endpoint_Analysis Primary Endpoint Analysis at Week 16 (PASI 75 Response) Placebo->Endpoint_Analysis Dose1->Endpoint_Analysis Dose2->Endpoint_Analysis Dose3->Endpoint_Analysis Dose4->Endpoint_Analysis Dose5->Endpoint_Analysis

Caption: Workflow of the FRONTIER 1 Phase 2b clinical trial.

Conclusion

The initial safety data from the FRONTIER and ICONIC clinical trial programs suggest that JNJ-77242113 (Icotrokinra) is generally well-tolerated in patients with moderate-to-severe plaque psoriasis. The incidence of adverse events was comparable to placebo, and no new safety signals emerged during long-term treatment up to 52 weeks. These findings support the continued development of JNJ-77242113 as a potential oral therapeutic option for immune-mediated inflammatory diseases. Further data from ongoing and future clinical trials will be crucial to fully characterize the long-term safety and efficacy profile of this novel oral peptide inhibitor.

References

Methodological & Application

Application Notes and Protocols for JNJ-77068144 (PRMT5 Inhibitor) in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note: No public information was found for a compound designated "JNJ-8003". The following data and protocols are for JNJ-77068144, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), which may be the intended compound of interest.

Introduction

JNJ-77068144 is a highly potent and selective inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes, including gene transcription, RNA splicing, and signal transduction. PRMT5 catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. These application notes provide detailed protocols for utilizing JNJ-77068144 in common cell culture assays to investigate its biological effects.

Mechanism of Action

JNJ-77068144 acts as a non-competitive inhibitor of PRMT5 with respect to the methyl donor S-adenosylmethionine (SAM) and the protein substrate. It binds to the PRMT5/MEP50 complex, inducing a conformational change that inhibits its catalytic activity. This leads to a reduction in symmetric arginine dimethylation (SDMA) on target proteins, such as SmD3, a core component of the spliceosome.

PRMT5 PRMT5/MEP50 Complex Methylation Methylation PRMT5->Methylation JNJ JNJ-77068144 Inhibition Inhibition JNJ->Inhibition Substrate Protein Substrate (e.g., Histones, SmD3) Substrate->Methylation SAM SAM SAM->Methylation SDMA Symmetric Dimethylarginine (SDMA) Inhibition->PRMT5 Methylation->SDMA

Caption: Mechanism of action of JNJ-77068144.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of JNJ-77068144 across various assays and cell lines.

Table 1: Biochemical and Cellular Activity of JNJ-77068144

Assay TypeTargetCell LineIC50 / EC50Reference
Biochemical AssayPRMT5/MEP50-IC50: 0.2 nM
Target EngagementSmD3 SDMAZ-138EC50: 5 nM
Anti-proliferative-Z-138 (MCL)GI50: 8 nM
Anti-proliferative-NCI-H2087 (SCLC)GI50: 10 nM
Anti-proliferative-A549 (NSCLC)GI50: >10 µM

Table 2: Pharmacodynamic Effects of JNJ-77068144 in Z-138 Cells

MarkerTime PointConcentrationResultReference
SmD3 SDMA24 hours100 nM>90% inhibition
SmD3 SDMA72 hours10 nMSustained inhibition
Apoptosis (Caspase 3/7)72 hours100 nMSignificant increase

Experimental Protocols

Cell Proliferation Assay

This protocol describes how to assess the anti-proliferative effects of JNJ-77068144 using a standard reagent like CellTiter-Glo®.

cluster_prep Preparation cluster_treat Treatment cluster_read Readout A Seed cells in 96-well plates C Add compound to cells A->C B Prepare serial dilutions of JNJ-77068144 B->C D Incubate for 72-120 hours C->D E Add CellTiter-Glo® D->E F Measure luminescence E->F G Calculate GI50 F->G

Caption: Workflow for a cell proliferation assay.

Materials:

  • Cell line of interest (e.g., Z-138)

  • Complete growth medium

  • JNJ-77068144 (stock solution in DMSO)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight.

  • Compound Preparation: Prepare a 2X serial dilution series of JNJ-77068144 in complete growth medium from a concentrated stock. Include a DMSO vehicle control.

  • Treatment: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a 1X final concentration.

  • Incubation: Incubate the plates for 72 to 120 hours at 37°C in a humidified 5% CO2 incubator.

  • Luminescence Reading: Equilibrate the plates to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the concentration that causes 50% growth inhibition (GI50) using a non-linear regression curve fit.

Western Blot for Target Engagement (SmD3 SDMA)

This protocol is for determining the extent to which JNJ-77068144 inhibits PRMT5 activity in cells by measuring the levels of symmetric dimethylation on a known substrate, SmD3.

A Seed cells and treat with JNJ-77068144 (24-72 hours) B Lyse cells and quantify protein A->B C SDS-PAGE and protein transfer B->C D Block membrane and incubate with primary Ab (anti-SDMA, anti-loading control) C->D E Incubate with secondary Ab D->E F Develop blot and analyze bands E->F

Caption: Western blot workflow for SmD3 SDMA.

Materials:

  • Cell line of interest

  • Complete growth medium

  • JNJ-77068144

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against symmetric dimethylarginine (e.g., anti-SDMA-SmD3)

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of JNJ-77068144 (e.g., 0-1000 nM) for the desired time (e.g., 24, 48, or 72 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.

Concluding Remarks

JNJ-77068144 is a valuable tool for studying the biological functions of PRMT5. The protocols outlined above provide a framework for investigating its on-target effects and anti-proliferative activity in a cell-based setting. Researchers should optimize these protocols for their specific cell lines and experimental conditions. Proper controls, including a vehicle control (DMSO) and untreated cells, are essential for accurate data interpretation.

Application Notes and Protocols for JNJ-8003 Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of JNJ-8003, a potent, orally active non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L protein polymerase, in preclinical animal models.[1][2][3] The protocols and data presented are collated from available research to guide the design and execution of in vivo studies.

Quantitative Data Summary

The efficacy of orally administered this compound has been demonstrated in both mouse and neonatal lamb models of RSV infection. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of Oral this compound in a Mouse Model of RSV Infection

Dosage (mg/kg, once daily)Efficacy OutcomeReference
10 mg/kg and aboveViral titers reduced to below the detection limit.[2]

Table 2: Efficacy of Oral this compound in a Neonatal Lamb Model of RSV Infection

Dosage (mg/kg)Efficacy OutcomeReference
4 mg/kgLung virus titer decreased below the detection limit; complete resolution of lung inflammation and lesions.[2]

Experimental Protocols

The following are detailed methodologies for the oral administration of this compound in animal models based on available data and protocols for similar compounds.

Protocol for Oral Administration in a Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in reducing RSV viral load in a mouse model.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 10% acidified hydroxypropyl-β-cyclodextrin)[1][4]

  • BALB/c mice

  • RSV strain for infection

  • Oral gavage needles

  • Standard laboratory equipment for virus quantification (e.g., qPCR)

Procedure:

  • Animal Acclimatization: Acclimate BALB/c mice to the laboratory environment for a minimum of 72 hours prior to the start of the experiment.

  • RSV Infection: Anesthetize mice and intranasally infect with a predetermined titer of RSV.

  • This compound Formulation: Prepare a solution of this compound in a suitable vehicle. While the specific vehicle for this compound is not explicitly detailed in the search results, a formulation in 10% acidified hydroxypropyl-β-cyclodextrin has been used for similar oral RSV inhibitors.[1][4]

  • Oral Administration: Beginning 24 hours post-infection, administer this compound orally once daily for 4-5 consecutive days.[2] Doses can range from 0.25 to 100 mg/kg.[2]

  • Monitoring: Monitor the animals daily for clinical signs of illness.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect lung tissue for the quantification of viral load using qPCR or plaque assay.

Protocol for Oral Administration in a Neonatal Lamb Model

Objective: To assess the therapeutic efficacy of this compound in a neonatal lamb model that closely mimics human infant RSV infection.

Materials:

  • This compound

  • Vehicle for formulation (e.g., 10% acidified hydroxypropyl-β-cyclodextrin)[1][4]

  • Neonatal lambs (1-3 days old)

  • RSV strain for infection

  • Catheter for orogastric gavage

  • Equipment for clinical scoring and virological analysis

Procedure:

  • Animal Handling: Use colostrum-deprived neonatal lambs to ensure susceptibility to RSV infection.

  • RSV Infection: Infect the lambs with an appropriate strain and titer of RSV via nebulization.

  • This compound Formulation: Prepare the this compound solution in a suitable vehicle such as 10% acidified hydroxypropyl-β-cyclodextrin.[1][4]

  • Oral Administration: Administer this compound once daily via catheter-mediated orogastric gavage.[1][4] A dose of 4 mg/kg has been shown to be effective.[2]

  • Clinical and Virological Assessment: Monitor the lambs for clinical signs of respiratory distress. Collect bronchoalveolar lavage (BAL) fluid and lung tissue at necropsy for viral load determination and histopathological analysis.

  • Data Analysis: Compare viral titers, lung pathology scores, and clinical scores between the this compound treated group and a vehicle-treated control group.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in inhibiting RSV replication.

RSV_Replication_Inhibition cluster_host_cell Host Cell Cytoplasm RSV_Virus RSV Virion Viral_Entry Viral Entry and Uncoating RSV_Virus->Viral_Entry vRNA_Genome Viral RNA Genome Viral_Entry->vRNA_Genome L_P_Complex L-P Polymerase Complex (RdRp activity) vRNA_Genome->L_P_Complex Template Replication RNA Replication (vRNA -> cRNA -> vRNA) L_P_Complex->Replication Transcription RNA Transcription (vRNA -> mRNA) L_P_Complex->Transcription Assembly Virion Assembly Replication->Assembly Viral_Proteins Viral Proteins Transcription->Viral_Proteins Translation Viral_Proteins->Assembly Budding New Virion Budding Assembly->Budding JNJ_8003 This compound JNJ_8003->L_P_Complex Inhibits Capping Domain

Caption: Mechanism of RSV replication and inhibition by this compound.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for evaluating this compound in an animal model.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_infection_phase Infection cluster_treatment_phase Treatment cluster_endpoint_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) RSV_Infection Intranasal RSV Infection Animal_Acclimatization->RSV_Infection Group_Assignment Randomize into Groups (Vehicle vs. This compound) RSV_Infection->Group_Assignment Oral_Administration Once Daily Oral Gavage (4-5 days) Group_Assignment->Oral_Administration Euthanasia Euthanasia and Tissue Collection Oral_Administration->Euthanasia Viral_Load_Quantification Viral Load Quantification (qPCR/Plaque Assay) Euthanasia->Viral_Load_Quantification Data_Analysis Statistical Analysis Viral_Load_Quantification->Data_Analysis

Caption: General experimental workflow for in vivo efficacy testing of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

JNJ-8003 is a potent and orally active non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L protein polymerase complex.[1][2] It functions by blocking the transcription and replication of the viral genome through the inhibition of the RNA-dependent RNA polymerase (RdRp) activity.[1] This document provides detailed protocols for researchers and scientists to assess the downstream cellular effects of this compound treatment using Western Blot analysis. It is important to clarify that this compound is a small molecule inhibitor and not an antibody; therefore, it is not used directly for protein detection in a Western Blot. Instead, Western Blotting is a crucial technique to analyze changes in protein expression or phosphorylation status following cell treatment with this compound.

Mechanism of Action

This compound targets the RSV L protein, a multifunctional enzyme essential for viral RNA synthesis. Specifically, it binds to the capping domain of the L protein, which modulates the function of the RdRp domain and inhibits nucleotide polymerization during the early stages of RNA transcription and replication.[2][3]

JNJ_8003_MoA cluster_virus RSV Replication Cycle cluster_inhibition Inhibition by this compound RSV_L RSV L Protein (Polymerase) mRNA Viral mRNA RSV_L->mRNA Transcription Replicated_RNA Replicated Viral RNA RSV_L->Replicated_RNA Replication RSV_P Phosphoprotein (P) RSV_P->RSV_L Cofactor Viral_RNA Viral RNA Genome Viral_RNA->RSV_L Template JNJ_8003 This compound JNJ_8003->RSV_L Binds to Capping Domain JNJ_8003->RSV_L

Caption: Mechanism of action of this compound, inhibiting the RSV L protein polymerase.

Recommended Concentrations for Cell Treatment

The optimal concentration of this compound for cell treatment experiments will vary depending on the cell line and the specific research question. The provided table summarizes the reported in vitro effective concentrations, which can serve as a starting point for dose-response studies.

ParameterCell LineConcentrationReference
IC50 (RSV Polymerase Inhibition)-0.29 nM[1]
IC50 (L protein polymerase complex)-0.67 nM[1]
EC50 (Anti-RSV Activity)HeLa0.82 nM[1]
CC50 (Cytotoxicity)HeLa27.7 µM[1]
Inhibitory Concentration -5 µM[1]

Experimental Workflow: From Cell Treatment to Western Blot

The following diagram outlines the general workflow for investigating the effects of this compound on target cells, culminating in Western Blot analysis.

WB_Workflow A Cell Culture B Treat Cells with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Protein Transfer to Membrane E->F G Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection and Imaging I->J

Caption: General workflow for Western Blot analysis after this compound treatment.

Detailed Experimental Protocols

I. Cell Culture and Treatment with this compound

  • Cell Seeding: Plate the desired cell line (e.g., HeLa cells) in appropriate culture vessels and grow to 70-80% confluency.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.

  • Cell Treatment:

    • Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

II. Preparation of Cell Lysates

  • Cell Harvesting:

    • After treatment, place the culture plates on ice.

    • Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis:

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

III. Protein Quantification

  • Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.

  • Normalization: Based on the protein concentrations, normalize all samples to the same concentration with lysis buffer.

IV. Western Blotting

  • Sample Preparation:

    • To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load the denatured protein samples into the wells of a polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor the migration of proteins.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific for the target protein of interest in the blocking solution at the manufacturer's recommended concentration.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking solution, for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for the specified time.

  • Imaging:

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

    • Analyze the band intensities using appropriate software. It is crucial to normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

References

Application Notes and Protocols: Utilizing CRISPR Screening to Identify Synthetic Lethal Interactions with PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

CRISPR-Cas9 genome-wide or targeted library screening has emerged as a powerful tool to elucidate genetic vulnerabilities in cancer cells and to identify novel drug targets. This document provides detailed application notes and protocols for the use of CRISPR screening in conjunction with inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a promising therapeutic target in various malignancies. The inhibition of PRMT5 has shown synthetic lethality with specific genetic backgrounds, and CRISPR screens are instrumental in identifying these synergistic interactions. While the specific compound JNJ-8003 is an antiviral agent, this document will focus on the well-established class of PRMT5 inhibitors, including compounds like JNJ-64619178 (Onametostat), in the context of oncological CRISPR screening.

Background: PRMT5 as a Cancer Target

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in various cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[2][3] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, including lung, breast, pancreatic, and hematological malignancies.[4] Elevated PRMT5 levels often correlate with poor prognosis in cancer patients.[3][5]

The oncogenic roles of PRMT5 are multifaceted. It can regulate the expression of genes involved in cell proliferation and survival, such as those in the EGFR and PI3K pathways.[6][7] Furthermore, PRMT5 is essential for the proper function of the spliceosome, and its inhibition can lead to an increase in splicing burden, which can be detrimental to cancer cells.[3][4]

Principle of CRISPR Screening with PRMT5 Inhibitors

The central principle of a CRISPR screen in this context is to identify genes whose knockout sensitizes cancer cells to a PRMT5 inhibitor, a concept known as synthetic lethality. In this approach, a library of single-guide RNAs (sgRNAs) targeting a large set of genes is introduced into a population of Cas9-expressing cancer cells. These cells are then treated with a sub-lethal dose of a PRMT5 inhibitor. Genes whose knockout leads to enhanced cell death or growth inhibition in the presence of the drug will be underrepresented in the final cell population. Deep sequencing of the sgRNA cassettes allows for the identification of these "hits."[8][9]

Experimental Protocols

This section outlines a general protocol for conducting a pooled CRISPR-Cas9 knockout screen to identify genes that exhibit synthetic lethality with a PRMT5 inhibitor.

Materials and Reagents
  • Cell Lines: A cancer cell line of interest that is sensitive to PRMT5 inhibition to some degree.

  • CRISPR Library: A pooled sgRNA library (whole-genome or a focused library, e.g., targeting the kinome or epigenetic modifiers).

  • Lentivirus Production:

    • HEK293T cells

    • Lentiviral packaging plasmids (e.g., pCMV-dR8.2) and envelope plasmid (e.g., pCMV-VSV-G).

    • Transfection reagent.

  • PRMT5 Inhibitor: e.g., JNJ-64619178 (Onametostat).

  • Cell Culture Reagents: Media, serum, antibiotics, etc.

  • Genomic DNA Extraction Kit.

  • PCR reagents for sgRNA amplification.

  • Next-Generation Sequencing (NGS) platform and reagents.

Detailed Experimental Workflow

Step 1: Cell Line Selection and Engineering

  • Choose a cancer cell line that is relevant to the research question.

  • If the cell line does not endogenously express Cas9, it must be stably transduced with a Cas9-expressing lentivirus.

  • Select a clonal population with stable and high Cas9 activity.

Step 2: Lentiviral sgRNA Library Production

  • Amplify the pooled sgRNA library plasmid.

  • Co-transfect the sgRNA library plasmid along with packaging and envelope plasmids into HEK293T cells to produce lentiviral particles.

  • Harvest the lentiviral supernatant 48-72 hours post-transfection.

  • Titer the virus to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is often used to ensure that most cells receive a single sgRNA.[10]

Step 3: CRISPR Library Transduction

  • Transduce the Cas9-expressing cancer cells with the sgRNA library at the predetermined MOI. It is critical to maintain a high representation of the library (at least 500-1000 cells per sgRNA).[11]

  • Select transduced cells using an appropriate antibiotic (e.g., puromycin).

  • Collect a cell pellet at this stage to serve as the initial time point (T0) reference.

Step 4: PRMT5 Inhibitor Treatment

  • Determine the IC50 of the PRMT5 inhibitor for the chosen cell line.

  • Split the transduced cell population into two groups: a vehicle control group and a PRMT5 inhibitor-treated group.

  • Treat the cells with a sub-lethal concentration of the PRMT5 inhibitor (e.g., IC20-IC30) for a duration that allows for significant but not complete cell killing (typically 10-14 population doublings).[10]

  • Maintain library representation by passaging a sufficient number of cells at each split.

Step 5: Sample Collection and Genomic DNA Extraction

  • After the treatment period, harvest cells from both the control and treated populations.

  • Extract genomic DNA from the T0, control, and treated cell pellets.

Step 6: sgRNA Sequencing and Data Analysis

  • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add Illumina adaptors and barcodes.[12]

  • Perform next-generation sequencing on the amplified sgRNA libraries.

  • Analyze the sequencing data by comparing the sgRNA abundance in the treated samples to the control samples. Computational tools like MAGeCK are used to identify sgRNAs that are significantly depleted in the drug-treated population.[13]

Data Presentation

CRISPR screens with PRMT5 inhibitors have identified several synthetic lethal interactions. The following tables summarize hypothetical but representative quantitative data from such screens.

Table 1: Top Gene Hits from a CRISPR Screen with a PRMT5 Inhibitor in a Pancreatic Cancer Cell Line.

GeneLog2 Fold Change (PRMT5i vs. Vehicle)p-valueBiological Function
RIOK1 -4.21.5 x 10-8Ribosome biogenesis
WDR74 -3.93.2 x 10-8Ribosome biogenesis
SMG1 -3.58.1 x 10-7Nonsense-mediated decay
Members of MAPK pathway Enriched< 0.01Signal transduction
DNA repair genes Enriched< 0.01Genome integrity

This table is a representative example based on findings that PRMT5 inhibition can synergize with disruption of other cellular processes. For instance, studies have shown that loss of genes in the MAPK pathway can sensitize cells to PRMT5 inhibition.[14]

Table 2: Synergistic Effects of PRMT5 Inhibition with Other Agents.

Combination PartnerRationale for SynergyCancer Type
Gemcitabine PRMT5 inhibition impairs DNA repair, enhancing Gemcitabine-induced DNA damage.[15][16]Pancreatic Cancer
PARP Inhibitors PRMT5 depletion can sensitize tumor cells to agents that induce DNA damage response.[17]Various Solid Tumors
MAPK Pathway Inhibitors Loss of MAPK pathway members synergizes with PRMT5 inhibition.[14]MTAP-deleted cancers

Visualization of Pathways and Workflows

Signaling Pathway

PRMT5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., EGF, FGF) Receptor Receptor Tyrosine Kinases (e.g., EGFR, FGFR) Growth_Factors->Receptor RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Receptor->PI3K_AKT_mTOR Transcription_Factors Transcription Factors (e.g., p53, NF-κB) RAS_RAF_MEK_ERK->Transcription_Factors PI3K_AKT_mTOR->Transcription_Factors WNT_Beta_Catenin WNT/β-catenin Pathway WNT_Beta_Catenin->Transcription_Factors PRMT5_Complex PRMT5/MEP50 Complex PRMT5_Complex->WNT_Beta_Catenin Activation Spliceosome Spliceosome (Sm proteins) PRMT5_Complex->Spliceosome Methylation Other_Substrates Other Cytoplasmic and Nuclear Proteins PRMT5_Complex->Other_Substrates Methylation Histones Histones (H3R8, H4R3) PRMT5_Complex->Histones Methylation RNA_Splicing RNA Splicing Spliceosome->RNA_Splicing Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Histones->Gene_Expression

Caption: PRMT5 signaling and its downstream effects.

Experimental Workflow

CRISPR_Screen_Workflow cluster_setup Experiment Setup cluster_screening Screening cluster_analysis Data Analysis A 1. Cas9-expressing Cancer Cell Line C 3. Transduction of Cells with sgRNA Library A->C B 2. sgRNA Library Lentivirus Production B->C D 4. Selection and Establishment of T0 C->D E 5. Treatment with Vehicle or PRMT5 Inhibitor D->E F 6. Genomic DNA Extraction E->F G 7. sgRNA Amplification and NGS F->G H 8. Identification of Depleted sgRNAs (Hits) G->H

Caption: CRISPR screening workflow with a PRMT5 inhibitor.

Conclusion

CRISPR-based screening is a valuable methodology for identifying synthetic lethal interactions with PRMT5 inhibitors in various cancer contexts. The protocols and information provided herein offer a framework for researchers to design and execute such screens, ultimately contributing to the discovery of novel combination therapies and a deeper understanding of PRMT5 biology. The identification of genes involved in pathways such as DNA repair and MAPK signaling as synthetic lethal partners with PRMT5 inhibition underscores the potential for developing effective combination strategies for cancer treatment.[14][15]

References

Application Notes and Protocols for JNJ-8003: Acknowledgment of Data Unavailability for Neuronal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

To our valued researchers, scientists, and drug development professionals,

This document addresses the inquiry regarding the application of JNJ-8003 for the treatment of primary neuron cultures. Following a comprehensive review of publicly available scientific literature and data repositories, we must report that there is currently no published research or established protocols detailing the use of this compound in the context of primary neuron culture treatment.

This compound, also identified as JNJ-77060944, is consistently and exclusively characterized in the scientific literature as a potent, non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L protein polymerase. All available data focuses on its mechanism of action as an antiviral agent, specifically in the inhibition of RSV RNA transcription and replication.

Our extensive search for information on the effects of this compound on neuronal cells, including potential neurotoxicity or therapeutic applications in neuroscience, did not yield any relevant results. The compound's development and characterization are firmly rooted in virology, with no present indication of its investigation for neurological or cell-based neuronal applications.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data presentation in tables, experimental methodologies, and signaling pathway diagrams, for the use of this compound in primary neuron cultures.

We are committed to providing accurate and evidence-based scientific information. Should research on the neurological effects of this compound become available in the future, we will promptly update our resources to reflect these new findings. We recommend that researchers interested in novel compounds for neuronal culture applications consult literature focused on neuropharmacology and cell-based neurological assays.

Application Notes and Protocols for JNJ-8003 Dissolution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the dissolution of JNJ-8003 in dimethyl sulfoxide (DMSO), intended for in vitro research applications. Adherence to this protocol is crucial for ensuring the compound's stability, activity, and reproducibility of experimental results.

Compound Information

This compound is a potent, orally active, non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L protein polymerase complex.[1] It demonstrates sub-nanomolar efficacy in antiviral and polymerase assays, making it a valuable tool for RSV research.[2][3][4][5]

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of this compound stock solutions.

ParameterValueSource
Molecular Weight 576.52 g/mol [6]
Solubility in DMSO Up to 10 mM[7]
Recommended Stock Concentration 10 mM[1][7]
Storage of Solid Compound -20°C[6][7]
Storage of DMSO Stock Solution -20°C (up to 1 month) or -80°C (up to 6 months)[1]
Recommended Freeze/Thaw Cycles Limit to one per aliquot[7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber, polypropylene or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

  • Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound and volume of DMSO. For example, to prepare 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L * 0.001 L * 576.52 g/mol * 1000 mg/g = 5.7652 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder using a calibrated analytical balance in a fume hood or ventilated enclosure.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can be employed to aid dissolution if necessary, as DMSO can crystallize at lower temperatures.[7]

  • Aliquoting: To minimize freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber polypropylene vials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is advised to test the activity of DMSO stocks that are older than 3-6 months or have undergone more than two freeze-thaw cycles.[7]

Stability and Handling Considerations

  • Hygroscopicity: this compound powder and DMSO are hygroscopic. Handle in a low-humidity environment and keep containers tightly sealed.

  • Light Sensitivity: While not explicitly stated, it is good practice to protect solutions from light by using amber vials.

  • DMSO Purity: Use high-purity, anhydrous DMSO to prevent compound degradation. Water can be a significant factor in compound instability in DMSO solutions.[8]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound degradation.[8] Aliquoting into single-use vials is critical.

  • In Vivo Applications: Note that for in vivo studies in mice, this compound has been formulated in PEG-400, not DMSO.[7] DMSO can be toxic to animals at higher concentrations.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway context of this compound.

G cluster_prep Preparation cluster_storage Storage & Use Acclimatize this compound Acclimatize this compound Weigh this compound Weigh this compound Acclimatize this compound->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Aliquot Solution Aliquot Solution Vortex to Dissolve->Aliquot Solution Store at -80°C / -20°C Store at -80°C / -20°C Aliquot Solution->Store at -80°C / -20°C Thaw Single Aliquot for Use Thaw Single Aliquot for Use Store at -80°C / -20°C->Thaw Single Aliquot for Use

Workflow for preparing this compound stock solution.

G RSV Respiratory Syncytial Virus (RSV) Polymerase_Complex RSV L-P Polymerase Complex (RNA-dependent RNA Polymerase) RSV->Polymerase_Complex relies on Viral_RNA Viral RNA Replication & Transcription Polymerase_Complex->Viral_RNA catalyzes JNJ8003 This compound JNJ8003->Polymerase_Complex inhibits

Mechanism of action of this compound.

References

Troubleshooting & Optimization

JNJ-64619178 (JNJ-8003) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting insolubility issues associated with JNJ-64619178 (also known as Onametostat), a selective and potent PRMT5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-64619178 and why is solubility a concern?

A1: JNJ-64619178 is a selective, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2][3] It is being investigated for its potential in treating advanced solid tumors and lymphomas.[1] Like many small molecule inhibitors developed for oral administration, JNJ-64619178 is lipophilic, which often correlates with poor aqueous solubility. This can present challenges in experimental settings, leading to issues with stock solution preparation, precipitation in assays, and variability in results.[4][5]

Q2: What are the known solvents for JNJ-64619178?

A2: JNJ-64619178 is soluble in Dimethyl Sulfoxide (DMSO).[6][7][8] However, it is sparingly soluble in aqueous buffers and is considered insoluble in water.[8][9] For in vivo studies, a preparation involving initial dissolution in DMSO followed by dilution in corn oil has been mentioned.[10]

Q3: What is the recommended storage condition for JNJ-64619178 solid compound and its stock solutions?

A3: The solid compound should be stored at -20°C for long-term stability (≥ 4 years).[6] DMSO stock solutions should also be stored at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[4] When stored at -80°C, the stock solution is stable for up to 2 years.[8]

Q4: Why is it crucial to use anhydrous/fresh DMSO?

A4: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of hydrophobic compounds like JNJ-64619178.[8][10] Using a new, sealed bottle or a properly stored bottle of anhydrous DMSO is critical for preparing a high-concentration stock solution without precipitation.

Troubleshooting Guide for Insolubility Issues

Issue 1: The solid compound is not dissolving in DMSO.

Quantitative Data Summary: Solubility of JNJ-64619178 in DMSO

Vendor/SourceConcentration (mg/mL)Molar Equivalent (mM)Notes
Selleck Chemicals100 mg/mL206.88 mMRecommends using fresh DMSO as moisture can reduce solubility.[10]
Selleck Chemicals97 mg/mL200.67 mM
MedChemExpress125 mg/mL258.61 mMRequires ultrasonic assistance. Warns that hygroscopic DMSO significantly impacts solubility.[8]
GlpBioSoluble in DMSO-General statement.[7]
Cayman ChemicalSoluble in DMSO-General statement.[6]

Molecular Weight of JNJ-64619178: 483.36 g/mol [8]

Possible Causes & Solutions:

  • Sub-optimal Solvent Quality: You may be using DMSO that has absorbed moisture.

    • Solution: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO. If using a previously opened bottle, ensure it has been stored correctly with the cap tightly sealed, preferably in a desiccator.

  • Insufficient Solubilization Energy: The compound may require energy to fully dissolve at high concentrations.

    • Solution: Briefly warm the solution at 37°C and use a vortex or sonicator to aid dissolution.[11] MedChemExpress specifically notes the need for ultrasonic treatment to achieve maximum solubility.[8]

  • Concentration Exceeds Solubility Limit: You are attempting to prepare a stock solution at a concentration higher than its solubility limit.

    • Solution: Refer to the table above. Do not attempt to prepare a stock solution significantly higher than 200 mM. For most in vitro studies, a 10 mM or 20 mM stock is sufficient and easier to prepare.

Issue 2: Precipitation occurs when diluting the DMSO stock in aqueous media (e.g., cell culture medium, assay buffer).

Possible Causes & Solutions:

  • High Final DMSO Concentration: The percentage of DMSO in the final aqueous solution may be too high, affecting your biological system.

    • Solution: Perform serial dilutions of your high-concentration stock in pure DMSO first, before the final dilution into your aqueous buffer. This minimizes the volume of DMSO added to the final solution. Aim for a final DMSO concentration of ≤0.5% in your assay, as higher concentrations can be toxic to cells.

  • Rapid Dilution: Adding the DMSO stock directly and quickly into the aqueous buffer can cause the compound to "crash out" of solution.

    • Solution: Add the DMSO stock dropwise into the aqueous solution while vortexing or stirring vigorously. This gradual introduction helps the compound to disperse and stay in solution.

  • Buffer Incompatibility: Components in your buffer (e.g., high salt concentrations, certain proteins) may reduce the solubility of JNJ-64619178.

    • Solution: If possible, test the solubility in a simpler buffer first (e.g., PBS). Consider using solubilizing excipients like cyclodextrins, though this may require validation to ensure it doesn't interfere with your assay.[12]

Issue 3: Inconsistent or non-reproducible experimental results.

Possible Causes & Solutions:

  • Micro-precipitation: The compound may be forming small, invisible precipitates in your assay wells, leading to inconsistent effective concentrations.

    • Solution: Before adding to cells or starting a reaction, visually inspect your final diluted solution against a light source for any signs of cloudiness or precipitation. Centrifuge plates briefly after compound addition and check for a pellet.[11]

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the actual concentration in solution.

    • Solution: Consider using low-adhesion microplates or glassware. Pre-wetting pipette tips with the solution before transfer can also help minimize loss.

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM JNJ-64619178 Stock Solution in DMSO
  • Materials:

    • JNJ-64619178 (MW: 483.36 g/mol )

    • Anhydrous, high-purity DMSO (new bottle recommended)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Weigh out 1 mg of JNJ-64619178 powder and place it in a sterile microcentrifuge tube.

    • Calculate the required volume of DMSO:

      • Volume (µL) = (Mass (mg) / MW ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000

      • Volume (µL) = (1 / 483.36) * (1 / 0.010) * 1,000,000 = 206.88 µL

    • Add 206.88 µL of anhydrous DMSO to the tube containing the compound.

    • Vortex thoroughly for 2-3 minutes. If full dissolution is not achieved, sonicate in a water bath for 5-10 minutes or gently warm at 37°C until the solution is clear.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Mandatory Visualizations

G cluster_start Start: Insolubility Issue Encountered cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_assay Assay Variability cluster_end Resolution start Precipitation or Incomplete Dissolution check_dmso Is DMSO fresh and anhydrous? start->check_dmso check_dilution_method How was it diluted? start->check_dilution_method inspect_wells Visually inspect final dilution/wells for cloudiness start->inspect_wells use_new_dmso Use new, anhydrous DMSO check_dmso->use_new_dmso No add_energy Apply energy? (Vortex, Sonicate, Warm) check_dmso->add_energy Yes use_new_dmso->add_energy check_concentration Is concentration >100mM? lower_concentration Prepare at a lower concentration (e.g., 10-20mM) check_concentration->lower_concentration Yes check_concentration->check_dilution_method No lower_concentration->check_dilution_method add_energy->check_concentration slow_dilution Add stock dropwise to buffer while vortexing check_dilution_method->slow_dilution Rapidly check_final_dmso Final DMSO% > 0.5%? check_dilution_method->check_final_dmso Slowly slow_dilution->check_final_dmso serial_dilution Perform serial dilution in DMSO first serial_dilution->inspect_wells check_final_dmso->serial_dilution Yes check_final_dmso->inspect_wells No use_low_adhesion Consider low-adhesion plastics inspect_wells->use_low_adhesion resolved Issue Resolved: Clear Solution inspect_wells->resolved No Precipitate use_low_adhesion->resolved

Caption: Troubleshooting workflow for JNJ-64619178 insolubility issues.

PRMT5_Pathway cluster_input Inputs cluster_complex Catalytic Complex cluster_output Outputs & Cellular Effects cluster_inhibitor Inhibition SAM SAM (S-adenosylmethionine) PRMT5_MEP50 PRMT5/MEP50 Complex SAM->PRMT5_MEP50 Substrate Protein Substrate (e.g., Histones, SmD1/3) Substrate->PRMT5_MEP50 Methylated_Substrate Symmetrically Dimethylated Substrate (sDMA) PRMT5_MEP50->Methylated_Substrate Methylation Splicing mRNA Splicing Regulation Methylated_Substrate->Splicing Transcription Transcriptional Regulation Methylated_Substrate->Transcription Proliferation Cancer Cell Proliferation Splicing->Proliferation Transcription->Proliferation JNJ JNJ-64619178 JNJ->PRMT5_MEP50 Binds to SAM & Substrate Pockets

Caption: Simplified signaling pathway of PRMT5 and its inhibition by JNJ-64619178.

References

JNJ-8003 cytotoxicity and cell viability problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxicity and cell viability of JNJ-8003, a potent non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) polymerase. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on off-target effects to facilitate smooth and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of this compound?

Q2: Are there any known off-target effects of this compound that could contribute to cytotoxicity?

A2: A screening against a panel of 80 targets identified several potential off-target interactions for this compound.[2] While the compound shows high selectivity for the RSV polymerase, interactions with other cellular targets might occur at higher concentrations, potentially leading to cytotoxic effects. The identified off-targets and their IC50 values are summarized in the data table below.

Q3: I am observing high background noise in my cytotoxicity assay with this compound. What could be the cause?

A3: High background noise in cytotoxicity assays can stem from several factors. Common causes include improper plate washing, reagent contamination, or interference of the compound with the assay reagents. It is also possible that at high concentrations, this compound may precipitate in the culture medium, which can interfere with absorbance or luminescence readings. Refer to the troubleshooting guide for detailed steps to mitigate this issue.

Q4: My cell viability results are inconsistent across experiments. What are the possible reasons?

A4: Inconsistent results can be due to variations in cell seeding density, passage number, or health of the cells. The solubility and stability of this compound in your specific cell culture medium could also be a factor. Ensure consistent experimental conditions and verify the compound's stability in your media. The troubleshooting workflow diagram below can help identify the source of variability.

Quantitative Data

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterCell LineValueReference
CC50 HeLa27.7 µM[1]
EC50 (RSV) HeLa0.82 nM[1]

Table 2: Off-Target Profile of this compound (Selected Targets from a Cerep Panel) [2]

TargetIC50 (µM)
BZDp(h) (Benzodiazepine, peripheral)0.56
PTGER4(h) (Prostaglandin EP4 receptor)1.3
Cl- channel (GABA-gated)7.4
TACR1(h) (Neurokinin NK1 receptor)8.4
TACR2(h) (Neurokinin NK2 receptor)6.8
ADORA3(h) (Adenosine A3 receptor)49
Human Polymerases (DNA Pol α, β, γ; POLRMT; RNA Pol II)> 100

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cells in a 96-well format.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol provides a sensitive, ATP-based method for quantifying cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include vehicle and no-cell controls as described in the MTT protocol.

  • Treatment: Add 100 µL of the prepared this compound dilutions or control solutions to the wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Read the luminescence using a luminometer.

  • Data Analysis: Subtract the luminescence of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Troubleshooting Guides

dot

JNJ_8003_MOA_and_Off_Target cluster_moa Primary Mechanism of Action cluster_off_target Potential Off-Target Effects (at high concentrations) JNJ8003_MOA This compound RSV_Polymerase RSV L-Protein (RNA Polymerase) JNJ8003_MOA->RSV_Polymerase Inhibits Viral_Replication Viral RNA Replication & Transcription RSV_Polymerase->Viral_Replication JNJ8003_Off_Target This compound BZDP Peripheral Benzodiazepine Receptor (BZDp) JNJ8003_Off_Target->BZDP PTGER4 Prostaglandin EP4 Receptor (PTGER4) JNJ8003_Off_Target->PTGER4 GABA_Cl GABA-gated Chloride Channel JNJ8003_Off_Target->GABA_Cl Cell_Signaling Modulation of Cellular Signaling Pathways BZDP->Cell_Signaling PTGER4->Cell_Signaling GABA_Cl->Cell_Signaling Cytotoxicity Potential for Cellular Cytotoxicity Cell_Signaling->Cytotoxicity Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare Serial Dilutions of this compound Treat_Cells Treat Cells with This compound Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Incubate_Reagent Incubate as per Protocol Add_Reagent->Incubate_Reagent Read_Plate Read Plate (Absorbance/Luminescence) Incubate_Reagent->Read_Plate Calculate_Viability Calculate % Viability vs. Control Read_Plate->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_CC50 Determine CC50 Plot_Curve->Determine_CC50

References

Technical Support Center: JNJ-8003 (JNJ-77060944)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and prevention of degradation of JNJ-8003 (also known as JNJ-77060944) in solution for experimental use. Due to limited publicly available stability data specific to this compound, this guide is based on general best practices for similar non-nucleoside polymerase inhibitors and poorly soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used for poorly water-soluble compounds like this compound. It is a powerful aprotic solvent that can dissolve a wide range of organic molecules. However, it is important to use anhydrous, high-purity DMSO to avoid introducing water that could promote hydrolysis.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To minimize degradation, stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term storage. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated for your specific experimental needs.

Q3: How can I prevent degradation of this compound in my aqueous experimental media?

A3: When diluting the DMSO stock solution into aqueous buffers or cell culture media, it is crucial to minimize the final DMSO concentration (typically <0.5%) to avoid solvent-induced toxicity and precipitation. The stability of this compound in aqueous solutions can be influenced by pH, light, and temperature. It is advisable to prepare fresh dilutions for each experiment and protect them from light. The pH of the final solution should be controlled and maintained within a range that is optimal for both the compound's stability and the experimental system.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound have not been detailed in publicly available literature. However, compounds with similar functional groups can be susceptible to hydrolysis (reaction with water) and oxidation. Exposure to light (photodegradation) can also be a concern for complex organic molecules.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed after diluting stock solution into aqueous media. The compound has low aqueous solubility and has crashed out of solution. The final DMSO concentration may be too low to maintain solubility.- Increase the final DMSO concentration slightly (while staying within the tolerance limits of your assay).- Use a formulating agent such as a surfactant (e.g., Tween-80, Pluronic F-68) or a cyclodextrin to improve aqueous solubility.[1]- Prepare a more dilute stock solution in DMSO before further dilution into the aqueous medium.
Loss of compound activity over time in prepared solutions. The compound is degrading in the solution under the current storage or experimental conditions.- Prepare fresh solutions immediately before each experiment.- Store stock solutions in smaller aliquots at -80°C and protect from light.- Evaluate the stability of the compound in your specific experimental buffer at the relevant temperature by performing a time-course experiment and analyzing the compound's integrity by HPLC.
Inconsistent experimental results. Variability in solution preparation, storage, or handling. Potential degradation of the compound.- Standardize the protocol for solution preparation, including the source and grade of solvents.- Implement a strict aliquoting and storage policy for stock solutions.- Perform a stability check on your current stock solution to ensure it has not degraded.

Experimental Protocols

General Protocol for Assessing this compound Stability in an Aqueous Buffer

This protocol provides a framework to determine the stability of this compound in your specific experimental buffer.

1. Materials:

  • This compound solid compound
  • Anhydrous, high-purity DMSO
  • Your experimental aqueous buffer (e.g., PBS, cell culture medium)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
  • Temperature-controlled incubator/water bath
  • Light-protective containers (e.g., amber vials)

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
  • Prepare Test Solutions: Dilute the stock solution into your aqueous buffer to the final working concentration used in your experiments. Prepare enough volume for multiple time points.
  • Initial Analysis (T=0): Immediately after preparation, take an aliquot of the test solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your 100% reference.
  • Incubation: Store the remaining test solution under your typical experimental conditions (e.g., 37°C in a cell culture incubator). Protect the solution from light.
  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and analyze them by HPLC.
  • Data Analysis:
  • Monitor the peak area of the parent this compound compound at each time point.
  • Look for the appearance of new peaks, which may indicate degradation products.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
  • Plot the percentage of remaining this compound against time to determine the stability profile.

Visualizations

G cluster_prep Solution Preparation cluster_storage Storage and Handling cluster_exp Experimental Use cluster_troubleshoot Troubleshooting start Start: Need to prepare this compound solution dissolve Dissolve this compound in anhydrous, high-purity DMSO to create a concentrated stock solution. start->dissolve aliquot Aliquot stock solution into single-use volumes. dissolve->aliquot store Store aliquots at -20°C (short-term) or -80°C (long-term). Protect from light. aliquot->store thaw Thaw a single aliquot just before use. store->thaw dilute Dilute with aqueous buffer to final concentration. (Keep final DMSO < 0.5%) thaw->dilute use Use freshly prepared solution immediately in experiment. dilute->use check_precip Precipitation? dilute->check_precip check_activity Loss of activity? use->check_activity check_precip->use add_solubilizer Consider adding a solubilizing agent (e.g., surfactant, cyclodextrin). check_precip->add_solubilizer Yes fresh_prep Prepare fresh dilutions for each experiment. Validate stability in your buffer. check_activity->fresh_prep Yes

Caption: Workflow for preparing and handling this compound solutions to minimize degradation.

References

Technical Support Center: Overcoming Resistance to JNJ-1234 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research purposes only. JNJ-1234 is a hypothetical compound created for illustrative purposes based on common scenarios in oncology research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the hypothetical targeted anti-cancer agent JNJ-1234.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-1234?

A1: JNJ-1234 is a potent and selective inhibitor of a critical oncogenic kinase (e.g., Epidermal Growth Factor Receptor - EGFR). It is designed to block downstream signaling pathways that promote tumor cell proliferation and survival.

Q2: My cancer cell line, which was initially sensitive to JNJ-1234, is now showing signs of resistance. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to targeted therapies like JNJ-1234 can arise through various mechanisms. These are broadly categorized as:

  • On-target alterations: Secondary mutations in the target kinase (e.g., a T790M-like mutation in EGFR) can prevent JNJ-1234 from binding effectively.[1][2]

  • Bypass signaling: Activation of alternative signaling pathways can compensate for the inhibition of the primary target. A common example is the activation of the MAPK pathway through amplification of kinases like MET or mutations in downstream components like KRAS or BRAF.[1][3][4]

  • Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can alter the cellular state, rendering cells less dependent on the original signaling pathway targeted by JNJ-1234.

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of JNJ-1234.

Q3: How can I confirm that my cell line has developed resistance to JNJ-1234?

A3: The most direct way to confirm resistance is to perform a cell viability assay (e.g., MTT assay) to compare the half-maximal inhibitory concentration (IC50) of JNJ-1234 in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q4: What are the initial steps to investigate the mechanism of resistance in my cell line?

A4: A good starting point is to use Western blotting to examine the phosphorylation status of key proteins in the target pathway and in potential bypass pathways. For instance, if JNJ-1234 targets EGFR, you should check the phosphorylation levels of EGFR, AKT, and ERK in the presence and absence of the drug in both sensitive and resistant cells. Persistent phosphorylation of downstream effectors like ERK in the presence of JNJ-1234 in the resistant cells would suggest the activation of a bypass pathway.

Q5: Are there strategies to overcome JNJ-1234 resistance in my cell line experiments?

A5: Yes, a common and effective strategy is to use combination therapies. By targeting both the primary pathway and the resistance pathway simultaneously, you can often restore sensitivity. For example, if you suspect MAPK pathway activation is conferring resistance, combining JNJ-1234 with a MEK inhibitor may be effective.[1][3]

Troubleshooting Guides

Issue 1: Increased IC50 of JNJ-1234 in our long-term culture.
Possible Cause Suggested Solution
Development of acquired resistance. Confirm the shift in IC50 with a fresh batch of cells and drug. If the shift is reproducible, proceed to investigate the mechanism of resistance.
Cell line contamination or misidentification. Perform cell line authentication (e.g., short tandem repeat profiling).
Degradation of JNJ-1234. Use a fresh, validated stock of JNJ-1234 for your experiments.
Issue 2: JNJ-1234 no longer inhibits phosphorylation of downstream signaling proteins (e.g., p-ERK, p-AKT) in our cell line.
Possible Cause Suggested Solution
Activation of a bypass signaling pathway. Perform a phospho-kinase array to get a broader view of activated pathways. Investigate upstream activators of the persistently phosphorylated protein (e.g., check for MET amplification if p-ERK is high).
Secondary mutation in the direct target of JNJ-1234. Sequence the coding region of the target gene in the resistant cell line to check for mutations.
Experimental artifact. Ensure proper controls are included in your Western blot (e.g., untreated sensitive and resistant cells, loading controls).

Quantitative Data Summary

The following tables provide examples of quantitative data that might be generated during the investigation of JNJ-1234 resistance.

Table 1: Cell Viability (IC50) Data for JNJ-1234 and Combination Therapy

Cell LineTreatmentIC50 (nM)
Parental SensitiveJNJ-123415
JNJ-1234 ResistantJNJ-1234>1000
JNJ-1234 ResistantMEK Inhibitor (PD-0325901)500
JNJ-1234 ResistantJNJ-1234 + MEK Inhibitor (10 nM)25

This table illustrates a significant increase in the IC50 of JNJ-1234 in the resistant cell line. The combination of JNJ-1234 with a MEK inhibitor restores sensitivity.

Table 2: Densitometry Analysis of Key Signaling Proteins from Western Blot

Cell LineTreatment (100 nM JNJ-1234)p-EGFR (Fold Change vs. Untreated)p-ERK (Fold Change vs. Untreated)
Parental Sensitive-1.01.0
Parental Sensitive+0.10.2
JNJ-1234 Resistant-1.01.0
JNJ-1234 Resistant+0.20.9

This table shows that while JNJ-1234 effectively inhibits p-EGFR in both cell lines, it fails to inhibit p-ERK in the resistant line, suggesting MAPK pathway reactivation.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

  • Drug Treatment: Prepare serial dilutions of JNJ-1234 and any combination drugs in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Western Blotting
  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-EGFR, EGFR, p-ERK, ERK, ß-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control.

Co-Immunoprecipitation (Co-IP)
  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against your protein of interest (the "bait" protein) overnight at 4°C.

  • Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

  • Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the "bait" protein and suspected interacting ("prey") proteins.

Visualizations

aDaptive_resistance cluster_treatment Treatment cluster_pathway Signaling Pathway JNJ1234 JNJ-1234 EGFR EGFR JNJ1234->EGFR Inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation acquired_resistance cluster_treatment Treatment cluster_pathway Signaling Pathway in Resistant Cell JNJ1234 JNJ-1234 EGFR EGFR JNJ1234->EGFR Inhibits MEK_inhibitor MEK Inhibitor MEK MEK MEK_inhibitor->MEK Inhibits RAS RAS EGFR->RAS MET MET (Amplified) MET->RAS Bypass Activation RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation experimental_workflow start Observe Resistance (Increased IC50) viability Confirm with MTT Assay start->viability western Analyze Pathway Activation (Western Blot) viability->western coip Investigate Protein Interactions (Co-IP) western->coip hypothesis Formulate Resistance Hypothesis coip->hypothesis combination Test Combination Therapy (e.g., JNJ-1234 + MEK Inhibitor) hypothesis->combination outcome Restore Sensitivity combination->outcome

References

Technical Support Center: Enhancing JNJ-8003 Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ-8003 (also known as JNJ-64619178), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] This guide is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound in preclinical in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound and the formulation used in initial preclinical studies?

A1: The absolute oral bioavailability of this compound in mice has been reported to be a moderate 36%. This was achieved with an oral dose of 10 mg/kg prepared in a 20% 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution.

Q2: What are the main challenges affecting the oral bioavailability of this compound?

A2: this compound is a poorly water-soluble compound. This low aqueous solubility is a primary factor that can limit its dissolution in the gastrointestinal (GI) tract, which is a critical step for absorption into the bloodstream. For poorly soluble drugs, the rate of dissolution often becomes the rate-limiting step for oral absorption.

Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These approaches primarily aim to increase the drug's solubility and dissolution rate in the GI fluids. Common techniques include:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.

  • Use of Solubilizing Excipients: Incorporating agents like cyclodextrins, co-solvents, and surfactants can improve the solubility of the drug in the formulation.

  • Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can present the drug in a solubilized form, facilitating its absorption.

  • Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can enhance its bioavailability.

Troubleshooting Guide

This section provides solutions to common problems encountered during in vivo studies with this compound.

Problem Potential Cause Recommended Solution
Low and variable plasma exposure after oral dosing. Poor and inconsistent dissolution of this compound in the GI tract due to its low aqueous solubility.1. Optimize the formulation: Explore advanced formulation strategies beyond a simple suspension or basic cyclodextrin solution. Consider micronization, nanosuspension, or a lipid-based formulation like SEDDS. 2. Control for food effects: Standardize the feeding schedule of the animals, as the presence of food can significantly impact the absorption of poorly soluble drugs.
Precipitation of the compound in the dosing vehicle before or during administration. The concentration of this compound exceeds its solubility in the chosen vehicle.1. Increase the solubilizing capacity of the vehicle: This can be achieved by increasing the concentration of the solubilizing agent (e.g., HP-β-CD) or by using a combination of excipients such as co-solvents and surfactants. 2. Prepare a nanosuspension: This formulation approach creates a stable dispersion of drug nanoparticles, which can be suitable for oral administration.
Difficulty in achieving high enough doses for toxicology studies due to poor solubility. The required high concentration of this compound cannot be achieved in a reasonable dosing volume.1. Formulate as a nanosuspension: Nanosuspensions can often be prepared at higher concentrations compared to solutions. 2. Consider a lipid-based formulation: SEDDS can encapsulate high amounts of a lipophilic drug.

Comparison of Bioavailability Enhancement Strategies

The following table summarizes various formulation strategies and their potential impact on the oral bioavailability of poorly soluble drugs, which are often classified as Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).

Formulation Strategy Principle of Bioavailability Enhancement Typical Fold Increase in Bioavailability for BCS Class II Drugs Key Advantages Potential Challenges
Micronization Increases the surface area of the drug particles, leading to a faster dissolution rate.2 to 5-foldRelatively simple and cost-effective technique.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Nanosuspension Drastically increases the surface area and saturation solubility, leading to a significantly faster dissolution rate.[3]2 to 10-foldSignificant improvement in bioavailability; suitable for high drug loading.Requires specialized equipment (e.g., high-pressure homogenizer, media mill); potential for crystal growth during storage.
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its apparent solubility in water.[4][5]2 to 6-foldWell-established and effective method for many drugs.[4]Limited by the stoichiometry of the complex; potential for renal toxicity with some cyclodextrins at high doses.
Self-Emulsifying Drug Delivery Systems (SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion in the GI tract, presenting the drug in a solubilized form for absorption.2 to 10-foldCan significantly enhance bioavailability and reduce food effects.[6][7]Requires careful selection of excipients to ensure good emulsification and stability; potential for GI irritation with high concentrations of surfactants.

Experimental Protocols

Here are detailed methodologies for some of the key formulation strategies.

Protocol 1: Preparation of a this compound Nanosuspension via Wet Media Milling

This protocol describes a lab-scale method for producing a nanosuspension of this compound.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in purified water)

  • Milling media (e.g., 0.5 mm yttrium-stabilized zirconium oxide beads)

  • Planetary ball mill or a bead mill

  • Particle size analyzer

Procedure:

  • Preparation of the Pre-suspension:

    • Weigh the desired amount of this compound.

    • Disperse the this compound powder in the stabilizer solution to form a pre-suspension. A typical drug concentration to start with is 1-5% w/v.

    • Stir the mixture with a magnetic stirrer for 30 minutes to ensure the powder is well-wetted.

  • Wet Milling:

    • Transfer the pre-suspension to the milling chamber containing the milling media. The volume of the pre-suspension should be appropriate for the size of the milling chamber.

    • Mill the suspension at a specified speed (e.g., 500 rpm) for a defined period (e.g., 2-4 hours). The optimal milling time and speed will need to be determined experimentally.

    • Monitor the temperature of the milling chamber to avoid overheating.

  • Separation and Characterization:

    • After milling, separate the nanosuspension from the milling media.

    • Measure the particle size and polydispersity index (PDI) of the nanosuspension using a particle size analyzer. The target is typically a mean particle size of less than 500 nm with a PDI below 0.3.

    • Visually inspect the nanosuspension for any signs of aggregation or sedimentation.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop a liquid SEDDS formulation for this compound.

Materials:

  • This compound powder

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Isothermal water bath

Procedure:

  • Excipient Screening:

    • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of a Pseudo-ternary Phase Diagram:

    • Based on the solubility studies, select an oil, a surfactant, and a co-surfactant.

    • Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).

    • Mix the oil and the Smix at various weight ratios (e.g., from 9:1 to 1:9).

    • To each mixture, add a small amount of water and observe the emulsification process. Identify the region that forms a clear or slightly bluish, stable nanoemulsion.

  • Preparation of the this compound SEDDS Formulation:

    • Select an optimized ratio of oil, surfactant, and co-surfactant from the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the desired amount of this compound to the mixture.

    • Gently heat the mixture in a water bath (e.g., at 40°C) and vortex until the drug is completely dissolved and the solution is clear.

  • Characterization of the SEDDS:

    • Self-emulsification time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a stable emulsion.

    • Droplet size analysis: Dilute the SEDDS with water and measure the droplet size and PDI of the resulting nanoemulsion.

Visualizations

PRMT5 Signaling Pathway in Cancer

PRMT5_Signaling_Pathway cluster_upstream Upstream Regulation cluster_prmt5 PRMT5 Complex cluster_downstream Downstream Effects in Cancer Growth_Factors Growth Factors (e.g., EGF, PDGF) Upstream_Kinases Upstream Kinases (e.g., CDK4, JAK2) Growth_Factors->Upstream_Kinases PRMT5 PRMT5 Upstream_Kinases->PRMT5 Phosphorylation & Activation MEP50 MEP50 PRMT5->MEP50 Forms active complex Histone_Methylation Histone Methylation (H3R8me2s, H4R3me2s) PRMT5->Histone_Methylation Catalyzes Splicing_Factors Splicing Factors (e.g., SmD1/3) PRMT5->Splicing_Factors Catalyzes Signaling_Proteins Signaling Proteins (e.g., p53, E2F1) PRMT5->Signaling_Proteins Catalyzes Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression Splicing_Dysregulation Splicing Dysregulation Splicing_Factors->Splicing_Dysregulation Cell_Cycle_Progression Cell Cycle Progression Signaling_Proteins->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis Signaling_Proteins->Apoptosis_Inhibition Tumor_Growth Tumor Growth & Proliferation Gene_Expression->Tumor_Growth Splicing_Dysregulation->Tumor_Growth Cell_Cycle_Progression->Tumor_Growth Apoptosis_Inhibition->Tumor_Growth JNJ8003 This compound JNJ8003->PRMT5 Inhibition

Caption: PRMT5 signaling pathway in cancer and the inhibitory action of this compound.

Experimental Workflow for Improving this compound Bioavailability

Bioavailability_Workflow cluster_problem Problem Identification cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation cluster_outcome Outcome Start Start: Low in vivo bioavailability of this compound (<36%) Physicochem Characterize Physicochemical Properties (Solubility, LogP, pKa) Start->Physicochem BCS_Class Hypothesize BCS Class II (Low Solubility, High Permeability) Physicochem->BCS_Class Formulation_Strategy Select Formulation Strategy BCS_Class->Formulation_Strategy Micronization Micronization Formulation_Strategy->Micronization Nanosuspension Nanosuspension Formulation_Strategy->Nanosuspension Cyclodextrin Cyclodextrin Complexation Formulation_Strategy->Cyclodextrin SEDDS SEDDS Formulation_Strategy->SEDDS In_Vitro In Vitro Characterization (Particle Size, Dissolution) Micronization->In_Vitro Nanosuspension->In_Vitro Cyclodextrin->In_Vitro SEDDS->In_Vitro PK_Study In Vivo Pharmacokinetic Study in Rodents In_Vitro->PK_Study Data_Analysis Analyze Plasma Concentration vs. Time PK_Study->Data_Analysis Bioavailability_Calc Calculate Bioavailability Data_Analysis->Bioavailability_Calc Decision Bioavailability Improved? Bioavailability_Calc->Decision Success Proceed with Optimized Formulation Decision->Success Yes Iterate Re-evaluate Formulation Strategy Decision->Iterate No Iterate->Formulation_Strategy

Caption: A workflow for the development and evaluation of formulations to improve this compound bioavailability.

References

Technical Support Center: Enhancing Cell Permeability of JNJ-8003

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on modifying JNJ-8003, a potent non-nucleoside inhibitor of the respiratory syncytial virus (RSV) L protein, to improve its cell permeability for specific experimental needs.

Troubleshooting Guide

Issue: Suboptimal Antiviral Activity in a Specific Cell Line Despite High Potency in Biochemical Assays

If this compound demonstrates high potency in biochemical assays (e.g., inhibiting the purified RSV L-P polymerase complex) but shows reduced efficacy in your cell-based antiviral assays, poor cell permeability in that specific cell type could be a contributing factor. Here’s a step-by-step guide to troubleshoot and address this issue.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Suboptimal cellular activity of this compound confirm_potency Confirm Potency in Biochemical Assay (e.g., RdRp primer extension assay) start->confirm_potency assess_permeability Assess Cell Permeability (e.g., PAMPA, Caco-2 assay) confirm_potency->assess_permeability low_permeability Is permeability low? assess_permeability->low_permeability efflux Investigate Efflux Pump Activity (e.g., use P-gp inhibitors) low_permeability->efflux No modify Synthesize Analogs with Permeability-Enhancing Modifications low_permeability->modify Yes is_efflux Is it an efflux substrate? efflux->is_efflux is_efflux->modify Yes other_issues Troubleshoot Other Issues: - Compound stability - Cell line specific factors is_efflux->other_issues No evaluate_analogs Evaluate Analogs for Permeability and Potency modify->evaluate_analogs end End: Optimized this compound Analog Identified evaluate_analogs->end

Caption: Troubleshooting workflow for suboptimal cellular activity of this compound.

Step 1: Confirm On-Target Potency First, ensure that the batch of this compound you are using is potent against its target, the RSV L protein polymerase complex. A biochemical assay, such as an RNA-dependent RNA polymerase (RdRp) primer extension assay, can confirm its IC50 value.[1][2]

Step 2: Directly Assess Cell Permeability To determine if poor permeability is the root cause, perform a direct assessment using one of the following assays:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal barrier and can assess both passive diffusion and active transport, including efflux.

Step 3: Investigate the Role of Efflux Pumps If permeability is low in cell-based assays but not in PAMPA, active efflux by transporters like P-glycoprotein (P-gp) might be the issue. Co-incubate your cells with this compound and a known P-gp inhibitor (e.g., verapamil or cyclosporin A) and observe if the antiviral activity of this compound increases.

Step 4: Chemical Modification Strategies If low passive permeability or efflux is confirmed, consider synthesizing analogs of this compound. The goal is to modify its physicochemical properties to favor membrane transit without compromising its binding to the RSV L protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent, non-nucleoside inhibitor of the respiratory syncytial virus (RSV) polymerase.[1] It targets the L protein of the viral polymerase complex.[1] Its mechanism of action involves binding to an induced-fit pocket on the capping domain of the L protein, which in turn inhibits the RNA-dependent RNA polymerase (RdRp) activity at the initiation and early elongation stages of viral RNA synthesis.[2][3][4]

RSV Polymerase Inhibition by this compound

RSV_Inhibition cluster_virus Host Cell Cytoplasm RSV_L RSV L Protein (Polymerase) Polymerase_Complex L-P Polymerase Complex RSV_L->Polymerase_Complex forms RSV_P RSV P Protein (Phosphoprotein) RSV_P->Polymerase_Complex forms RNA_Synthesis Viral RNA Synthesis (Replication & Transcription) Polymerase_Complex->RNA_Synthesis catalyzes Virions New Virus Particles RNA_Synthesis->Virions JNJ_8003 This compound JNJ_8003->Polymerase_Complex binds to capping domain & inhibits RdRp activity

Caption: Mechanism of action of this compound in inhibiting RSV replication.

Q2: this compound is described as orally active. Why would I need to improve its cell permeability?

While this compound has demonstrated oral efficacy in animal models, there are several reasons to further optimize its cell permeability:[1]

  • Cell Line-Specific Differences: Permeability can vary significantly between different cell types used in research. A compound that readily enters HeLa cells might be less effective in primary human airway epithelial cells due to differences in membrane composition or efflux pump expression.[1]

  • Reducing Efflux: If this compound is a substrate for efflux pumps, modifying its structure can reduce recognition by these transporters, thereby increasing its intracellular concentration and potency.

  • Improving the Therapeutic Window: Enhancing permeability can lead to achieving the desired intracellular concentration with a lower extracellular dose. This can reduce potential off-target effects and increase the compound's safety margin.

  • Overcoming Resistance: In the context of potential future resistance, having analogs with superior permeability could be advantageous.

Q3: What specific chemical modifications can I make to this compound to enhance its permeability?

Based on established medicinal chemistry principles, here are some strategies you can apply to the this compound scaffold:[5][6][7]

Modification StrategyRationalePotential Modification Site on this compound
Increase Lipophilicity Enhances partitioning into the lipid bilayer for better passive diffusion.Add small alkyl or halogen groups to the phenyl or cinnoline rings.
Reduce Polar Surface Area (PSA) A lower PSA (typically <140 Ų) is generally associated with better cell permeability.Replace the amide linker with a less polar bioisostere, such as a triazole.[3]
Introduce Intramolecular Hydrogen Bonds "Chameleonic" effect where the molecule masks its polar groups in a nonpolar environment, aiding membrane passage.Modify substituents to encourage hydrogen bonding between them.
N-Methylation Can reduce the number of hydrogen bond donors and may also disrupt crystal packing, improving solubility.N-methylation of the amide bond, if synthetically feasible.
Prodrug Approach Mask polar functional groups (like the hydroxyl groups) with lipophilic moieties that are cleaved intracellularly by enzymes.Esterification of the tertiary alcohol on the pyridine ring or the secondary alcohol on the propyl linker.

Q4: How do I measure the permeability of my new this compound analogs?

You should use a combination of in-silico prediction and in-vitro assays to characterize your new compounds.

Experimental Workflow for Permeability Assessment

PermeabilityWorkflow start Start: New this compound Analog Synthesized insilico In-Silico Prediction (logP, PSA, Solubility) start->insilico pampa PAMPA Assay (Passive Diffusion) insilico->pampa caco2 Caco-2 Assay (Apparent Permeability, Papp) pampa->caco2 efflux_ratio Calculate Efflux Ratio (Papp B->A / Papp A->B) caco2->efflux_ratio cellular_assay Cellular Antiviral Assay (EC50 in target cell line) efflux_ratio->cellular_assay end End: Characterization Complete cellular_assay->end

Caption: Experimental workflow for assessing the permeability of this compound analogs.

Summary of Permeability Data for Hypothetical this compound Analogs

CompoundModificationcLogPPSA (Ų)PAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux RatioAntiviral EC₅₀ (nM)
This compound Parent Compound4.21105.53.14.50.82
Analog-1 Added chloro group to phenyl ring4.71108.24.54.20.75
Analog-2 Amide replaced with triazole4.01027.16.81.50.95
Analog-3 Prodrug (ester on tert-alcohol)5.1959.57.53.80.60

Detailed Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound analogs.

Materials:

  • Donor plate (96-well, PTFE filter)

  • Acceptor plate (96-well)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (10 mM in DMSO)

  • UV-Vis plate reader

Procedure:

  • Prepare the lipid solution by dissolving porcine brain lipid in dodecane.

  • Coat the filter of the donor plate with 5 µL of the lipid solution and allow the solvent to evaporate.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Dilute the test compounds to a final concentration of 100 µM in PBS. Add 300 µL of this solution to the donor plate wells.

  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • After incubation, separate the plates.

  • Determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at a pre-determined wavelength for each compound.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - C_A / C_eq)) * (V_A * V_D) / ((V_A + V_D) * A * t) Where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

Protocol 2: Caco-2 Permeability Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound analogs across a human intestinal cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test compounds (10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer. Additionally, perform a lucifer yellow permeability test. Only use monolayers with high TEER values and low lucifer yellow leakage.

  • Apical to Basolateral (A→B) Permeability: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound (e.g., at 10 µM) in HBSS to the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.

  • Basolateral to Apical (B→A) Permeability: a. Follow the same procedure, but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculation: a. Calculate the apparent permeability coefficient (Papp) in cm/s: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. b. Calculate the Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux pumps.

References

Validation & Comparative

JNJ-8003 vs. Competitor Compound AZ-27: A Comparative Efficacy Guide for RSV Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two non-nucleoside inhibitors of the respiratory syncytial virus (RSV) polymerase: JNJ-8003 and AZ-27. Both compounds target the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the RSV replication cycle, but through distinct interactions within the polymerase complex. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key pathways and workflows to aid in the objective assessment of these two promising antiviral candidates.

Mechanism of Action

This compound is a potent, orally active non-nucleoside inhibitor that targets the L protein polymerase complex of RSV. Specifically, it binds to an induced-fit pocket on the capping domain of the L protein. This binding allosterically inhibits the RdRp activity, blocking the initiation and early elongation stages of viral RNA transcription and replication.

AZ-27 also functions as a non-nucleoside inhibitor of the RSV L protein. Its mechanism involves the differential suppression of various RSV polymerase activities at the promoter, thereby inhibiting the early stages of mRNA transcription and genome replication. Resistance to AZ-27 has been mapped to the L protein, confirming it as the direct target.

RSV_Replication_and_Inhibition cluster_host_cell Host Cell cluster_inhibition Viral_Entry Viral Entry (Fusion) vRNP Viral Ribonucleoprotein (vRNP) Viral_Entry->vRNP Uncoating Replication_Transcription Replication & Transcription vRNP->Replication_Transcription RdRp activity Assembly_Budding Assembly & Budding vRNP->Assembly_Budding Replication_Transcription->vRNP Genomic RNA Protein_Synthesis Viral Protein Synthesis Replication_Transcription->Protein_Synthesis mRNAs Protein_Synthesis->Assembly_Budding Progeny_Virions Progeny Virions Assembly_Budding->Progeny_Virions JNJ_8003 This compound JNJ_8003->Replication_Transcription Inhibits RdRp (Capping Domain) AZ_27 AZ-27 AZ_27->Replication_Transcription Inhibits Polymerase (Promoter Activity)

Figure 1: Simplified schematic of the RSV replication cycle and the points of inhibition for this compound and AZ-27.

In Vitro Efficacy

Both this compound and AZ-27 have demonstrated potent antiviral activity against RSV in cell-based assays. The following tables summarize the key quantitative data available for each compound.

This compound: In Vitro Efficacy
Parameter Value
IC50 (RSV Polymerase) 0.29 nM
IC50 (L protein complex) 0.67 nM
EC50 (HeLa cells) 0.82 nM
CC50 (HeLa cells) 27.7 µM
Selectivity Index (HeLa) >33,000
AZ-27: In Vitro Efficacy
Parameter Value
EC50 (RSV A2, HEp-2 cells) ~10 nM
EC50 (RSV A subtype average) 24 ± 9 nM
EC50 (RSV B subtype average) 1.0 ± 0.28 µM
CC50 (HEp-2 cells) >100 µM
Selectivity Index (RSV A2) >10,000

In Vivo Efficacy

This compound: In Vivo Efficacy
Animal Model Dosage
Mouse 10 mg/kg and above (p.o., once daily for 4-5 days)
Neonatal Lamb 4 mg/kg (p.o., once daily)

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of these findings.

In Vitro RSV Polymerase (RdRp) Inhibition Assay (General Protocol)

This biochemical assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the RSV polymerase.

RdRp_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mix: - Purified recombinant RSV L-P complex - RNA template - Radiolabeled NTPs - Buffer Start->Prepare_Reaction Add_Compound Add test compound (e.g., this compound or AZ-27) at varying concentrations Prepare_Reaction->Add_Compound Incubate Incubate to allow RNA synthesis Add_Compound->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Analyze_Products Separate RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) Stop_Reaction->Analyze_Products Detect_Signal Detect radiolabeled RNA by autoradiography or phosphor imaging Analyze_Products->Detect_Signal Calculate_IC50 Quantify signal and calculate IC50 values Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

Figure 2: General workflow for an in vitro RSV RdRp inhibition assay.

Methodology:

  • Reaction Setup: A typical reaction mixture contains purified recombinant RSV L-P polymerase complex, a synthetic RNA oligonucleotide template corresponding to the viral promoter, and a mix of nucleotides (NTPs), including one that is radiolabeled (e.g., [α-³²P]GTP or [³H]CTP).

  • Compound Addition: The test compound (this compound or AZ-27) is added to the reaction mixture at a range of concentrations.

  • Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature to allow for RNA synthesis by the polymerase.

  • Product Analysis: The newly synthesized radiolabeled RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Detection and Quantification: The gel is exposed to a phosphor screen or autoradiography film to visualize and quantify the amount of radiolabeled RNA produced at each compound concentration.

  • IC50 Determination: The data is plotted to determine the concentration of the compound that inhibits 50% of the polymerase activity (IC50).

Cell-Based Antiviral Assay (General Protocol)

This assay measures the ability of a compound to inhibit RSV replication in a cellular context.

Methodology:

  • Cell Seeding: A suitable host cell line (e.g., HEp-2, HeLa) is seeded in multi-well plates and allowed to adhere.

  • Infection: The cells are infected with a known titer of an RSV laboratory strain (e.g., RSV A2).

  • Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the test compound.

  • Incubation: The plates are incubated for a period of time (typically 3-5 days) to allow for multiple rounds of viral replication.

  • Endpoint Measurement: The extent of viral replication is determined by one of several methods:

    • Cytopathic Effect (CPE) Assay: The protective effect of the compound on the cells is visualized and quantified, often using a cell viability reagent.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Viral antigen levels in the cell lysate are quantified using specific antibodies.

    • Quantitative Reverse Transcription PCR (qRT-PCR): The amount of viral RNA is quantified.

  • EC50 and CC50 Determination: The concentration of the compound that inhibits 50% of the viral replication (EC50) is calculated. In parallel, a cytotoxicity assay is performed on uninfected cells to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then calculated as CC50/EC50.

In Vivo RSV Mouse Model (General Protocol)

This animal model is used to assess the in vivo efficacy of antiviral compounds against RSV infection.

Methodology:

  • Animal Model: Typically, BALB/c mice are used as they are susceptible to RSV infection.

  • Infection: Mice are lightly anesthetized and intranasally inoculated with a specific plaque-forming unit (PFU) count of an RSV strain.

  • Compound Administration: The test compound is administered to the mice, usually via oral gavage (p.o.), starting at a defined time point relative to infection (prophylactic or therapeutic). A vehicle control group is also included.

  • Monitoring: The animals are monitored daily for clinical signs of illness and weight loss.

  • Viral Load Determination: At a predetermined time point post-infection (e.g., day 4 or 5), the animals are euthanized, and their lungs are harvested. The amount of infectious virus in the lung homogenates is quantified by a plaque assay or other viral titration method.

  • Efficacy Evaluation: The reduction in lung viral titers in the compound-treated groups is compared to the vehicle-treated group to determine the in vivo efficacy of the compound.

Summary and Conclusion

Both this compound and AZ-27 are potent inhibitors of the RSV polymerase L protein, representing a promising class of antiviral agents. Based on the available in vitro data, this compound demonstrates sub-nanomolar potency against the RSV polymerase and in cell-based assays. AZ-27 also exhibits potent low-nanomolar activity against RSV A strains, though its potency against RSV B strains is lower.

A key differentiator based on the currently available public data is the extent of in vivo characterization. This compound has demonstrated significant efficacy in both mouse and neonatal lamb models, with treatment leading to a reduction of viral titers to below the level of detection. While AZ-27 is reported to have in vivo activity, specific quantitative data to allow for a direct comparison is not as readily available in the public domain.

For drug development professionals, the superior in vitro potency across both A and B strains and the robust in vivo efficacy data for this compound may suggest a more advanced preclinical profile. However, further head-to-head studies and the publication of more detailed in vivo data for AZ-27 would be necessary for a definitive comparative assessment. The different binding sites and potential nuances in their mechanisms of action could also have implications for their resistance profiles and potential for combination therapy, which are important considerations for further development.

A Preclinical Antiviral vs. Standard of Care: A Comparative Analysis of JNJ-8003 for Respiratory Syncytial Virus (RSV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational antiviral agent JNJ-8003 with the current standard-of-care treatments for Respiratory Syncytial Virus (RSV) infection. This compound, a preclinical candidate, is a potent, orally active, non-nucleoside inhibitor of the RSV L protein polymerase complex. Standard-of-care for RSV is primarily supportive, with limited antiviral options and prophylactic monoclonal antibodies available for high-risk populations. This document synthesizes available preclinical and clinical data to offer a comparative overview of their mechanisms, efficacy, and underlying experimental methodologies.

At a Glance: this compound vs. Standard-of-Care for RSV

FeatureThis compoundStandard-of-Care
Mechanism of Action Non-nucleoside inhibitor of the RSV L protein polymerase complex, binding to the capping domain and inhibiting viral RNA transcription and replication.[1][2]Supportive Care: Symptom management (e.g., hydration, oxygen). Ribavirin: Antiviral, inhibits viral RNA and DNA synthesis. Palivizumab & Nirsevimab: Monoclonal antibodies targeting the RSV F protein to prevent viral entry.
Indication Preclinical candidate for the treatment of RSV infection.Supportive Care: All RSV infections. Ribavirin: Severe RSV infection (limited use). Palivizumab & Nirsevimab: Prophylaxis in high-risk infants.
Administration Oral.[1]Supportive Care: Varies. Ribavirin: Aerosolized or oral. Palivizumab & Nirsevimab: Intramuscular injection.
Development Stage Preclinical.Supportive Care: Established practice. Ribavirin, Palivizumab, Nirsevimab: Approved for clinical use.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for this compound and the standard-of-care treatments for RSV. Direct comparison is challenging due to the differing stages of development and types of studies conducted.

Table 1: Preclinical and In Vitro Efficacy of this compound
ParameterValueCell Line/Assay
IC₅₀ (RSV Polymerase) 0.29 nMBiochemical Assay
IC₅₀ (L protein complex) 0.67 nMBiochemical Assay[1]
EC₅₀ (RSV A2) 0.78 nMHeLa cell-based reporter assay[3]
EC₅₀ (RSV Replicon) 0.15 nMAPC-126 cell replicon assay[3]
In Vivo Efficacy (Mice) Dose-dependent viral inhibition; titers below detection at ≥10 mg/kg.[1]BALB/c mice
In Vivo Efficacy (Lambs) Lung virus titer below detection at 4 mg/kg; resolution of lung inflammation.[1]Neonatal lambs
Table 2: Clinical Efficacy of Standard-of-Care Treatments for RSV
TreatmentPopulationPrimary EndpointEfficacy/Outcome
Ribavirin Ventilated infants with RSVDuration of mechanical ventilationNo significant reduction.[4][5]
Ribavirin Immunocompromised adultsMortality in hematopoietic stem cell transplant recipientsMay be a mortality benefit when initiated early.[6]
Palivizumab High-risk infants (preterm, BPD)Reduction in RSV-related hospitalization55% reduction (IMpact-RSV trial).[7][8][9][10]
Nirsevimab Healthy late preterm and term infantsReduction in medically attended RSV lower respiratory tract infection (LRTI)74.5% reduction (MELODY trial).[11][12]
Nirsevimab Healthy preterm infants (29-35 weeks)Reduction in medically attended RSV LRTI70.1% reduction (Phase 2b trial).[13]
Nirsevimab Healthy preterm and term infantsReduction in hospitalization for RSV-associated LRTI77.3% reduction (Pooled analysis of MELODY and Phase 2b trials).[14][15]

Signaling Pathways and Experimental Workflows

Mechanism of Action: this compound Inhibition of RSV Polymerase

This compound Mechanism of Action RSV_L_Protein RSV L Protein (Polymerase) Capping_Domain Capping Domain RSV_L_Protein->Capping_Domain RdRp_Domain RdRp Domain RSV_L_Protein->RdRp_Domain Capping_Domain->RdRp_Domain Modulates RNA_Synthesis RNA Transcription & Replication RdRp_Domain->RNA_Synthesis Catalyzes JNJ8003 This compound JNJ8003->Capping_Domain Binds to Inhibition Inhibition JNJ8003->Inhibition Viral_RNA Viral RNA Viral_RNA->RdRp_Domain Inhibition->RNA_Synthesis

Caption: this compound binds to the capping domain of the RSV L protein, inhibiting RNA synthesis.

Experimental Workflow: Preclinical Evaluation of this compound

This compound Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Polymerase_Assay RSV Polymerase Inhibition Assay (IC₅₀) Efficacy_Data Efficacy Data Generation Polymerase_Assay->Efficacy_Data Cell_Culture_Assay Cell-Based Antiviral Assay (EC₅₀) Cell_Culture_Assay->Efficacy_Data Mouse_Model RSV-Infected Mouse Model Viral_Load Measure Viral Load in Lungs Mouse_Model->Viral_Load Pathology Assess Lung Histopathology Mouse_Model->Pathology Lamb_Model RSV-Infected Neonatal Lamb Model Lamb_Model->Viral_Load Lamb_Model->Pathology Preclinical_Candidate Preclinical Candidate Selection Viral_Load->Preclinical_Candidate Pathology->Preclinical_Candidate Discovery Compound Discovery & Optimization Discovery->Polymerase_Assay Discovery->Cell_Culture_Assay Efficacy_Data->Mouse_Model Efficacy_Data->Lamb_Model

Caption: Workflow for the preclinical assessment of this compound's efficacy.

Detailed Experimental Protocols

This compound In Vitro RSV Polymerase Inhibition Assay

A biotinylated primer extension Flashplate assay is utilized to measure the inhibition of RNA synthesis activity of the recombinant RSV L-P protein complex.[3][16] The assay contains the purified L-P complex, a biotinylated RNA primer/template, and radiolabeled nucleotides. This compound is added at varying concentrations. The amount of nucleotide incorporation is quantified to determine the IC₅₀ value.[16]

This compound In Vivo Mouse Model of RSV Infection

BALB/c mice are intranasally inoculated with a human strain of RSV.[17][18] this compound is administered orally, once daily for 4-5 days, at doses ranging from 0.25 to 100 mg/kg.[1] At the end of the treatment period, mice are euthanized, and lung tissue is harvested to determine viral titers via plaque assay or RT-qPCR. Lung tissue is also collected for histopathological analysis to assess inflammation and tissue damage.[1]

This compound In Vivo Neonatal Lamb Model of RSV Infection

Neonatal lambs are infected with a human strain of RSV via intratracheal inoculation.[19][20][21][22] this compound is administered orally at a specified dose (e.g., 4 mg/kg).[1] Clinical signs of illness are monitored daily. At a predetermined time point post-infection, lambs are euthanized, and bronchoalveolar lavage (BAL) fluid and lung tissue are collected to measure viral loads and assess lung pathology.[19][21]

Pivotal Clinical Trial of Palivizumab (IMpact-RSV Trial)

This was a randomized, double-blind, placebo-controlled trial conducted at 139 centers.[8] 1502 high-risk infants (born at ≤35 weeks gestation or with bronchopulmonary dysplasia) were randomized to receive either palivizumab (15 mg/kg) or a placebo via intramuscular injection monthly for five doses.[7][8][9][10] The primary endpoint was the incidence of RSV-related hospitalization within 150 days of the first injection.[8]

Pivotal Clinical Trial of Nirsevimab (MELODY Trial)

The MELODY trial was a randomized, placebo-controlled Phase III trial conducted across 21 countries.[11][12] Healthy late preterm and term infants (≥35 weeks gestational age) entering their first RSV season were randomized (2:1) to receive a single intramuscular injection of nirsevimab or placebo.[11][12][23][24] The dose of nirsevimab was weight-based (50 mg for infants <5 kg and 100 mg for infants ≥5 kg).[23][24] The primary endpoint was the incidence of medically attended lower respiratory tract infection due to RSV, confirmed by RT-PCR, through 150 days after dosing.[11][12]

Clinical Trial of Ribavirin in Ventilated Infants

A prospective, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of aerosolized ribavirin in previously healthy infants requiring mechanical ventilation for RSV bronchiolitis.[4][5] Patients were randomized to receive either aerosolized ribavirin or a saline placebo. The primary outcome measured was the duration of mechanical ventilation.[4][5]

References

JNJ-8003: A Comparative Guide to its Validation as a Novel RSV Polymerase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-8003, a potent non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L protein, with other alternative RSV polymerase inhibitors. The information presented herein is supported by experimental data to aid in the objective assessment of its performance and validation using knockout cell line-based methodologies.

Executive Summary

This compound is an orally active antiviral compound that targets the capping domain of the RSV L protein. This interaction allosterically inhibits the RNA-dependent RNA polymerase (RdRp) activity of the L protein, effectively blocking viral RNA transcription and replication at the initiation and early elongation stages. With sub-nanomolar efficacy against both RSV A and B strains, this compound represents a promising candidate for RSV treatment. This guide will delve into its mechanism of action, compare its potency with other L protein inhibitors, and detail experimental protocols for its validation, including a conceptual framework for target validation using a reverse genetics-based "knockout" approach.

Comparative Performance of RSV L Protein Inhibitors

The following table summarizes the in vitro efficacy and cytotoxicity of this compound in comparison to other non-nucleoside RSV L protein inhibitors.

CompoundTarget DomainRSV Strain(s)Assay TypeCell LineEC50 / IC50 (nM)CC50 (µM)Selectivity Index (CC50/EC50)
This compound Capping RSV A2Reporter AssayHeLa0.78[1]27[1]~34,615
RSV A & B (clinical)RT-qPCR0.18 & 0.10[1]
RSV L+P ComplexRdRp Assay(Biochemical)0.67[1]>100 (human polymerases)[1]>149,253
RSV RepliconReplicon AssayAPC-1260.15[1]11[1]~73,333
AZ-27 Connector/Capping RSV A (average)ELISAHEp-224[2]>100[2]>4,167
RSV B (average)ELISAHEp-21,000[2]>100[2]>100
RSV A2 RepliconReplicon AssayBHK50[2]>79[2]>1,580
PC786 RdRp RSV A (range)CPE AssayHEp-2<0.09 - 0.71[3][4]>14>19,718
RSV B (range)CPE AssayHEp-21.3 - 50.6[3][4]>14>277
RSV L+P ComplexRdRp Assay(Biochemical)2.1[3]
RSV MinigenomeMinigenome AssayHEp-20.5[3]
EDP-323 Capping RSV A & BAntiviral AssayHEp-20.11 - 0.44[5]
JNJ-7184 Connector RSVAntiviral AssayHeLa~13.8 (pEC50=7.86)[6]~51.3 (pCC50=4.29)[6]~3,717

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration. CC50: Half maximal cytotoxic concentration. pEC50 and pCC50 are the negative logarithm of the molar EC50 and CC50 values, respectively.

Mechanism of Action and Signaling Pathway

This compound functions by binding to a pocket within the capping domain of the RSV L protein. This binding event induces a conformational change that allosterically inhibits the RdRp function of the polymerase, preventing the synthesis of viral RNA.

JNJ_8003_Mechanism cluster_virus RSV Life Cycle cluster_polymerase RSV L Protein Polymerase Complex Viral Entry Viral Entry vRNA Transcription & Replication vRNA Transcription & Replication Viral Entry->vRNA Transcription & Replication Protein Synthesis Protein Synthesis vRNA Transcription & Replication->Protein Synthesis Virion Assembly & Release Virion Assembly & Release Protein Synthesis->Virion Assembly & Release L_Protein L Protein RdRp_Domain RdRp Domain L_Protein->RdRp_Domain Capping_Domain Capping Domain L_Protein->Capping_Domain RdRp_Domain->vRNA Transcription & Replication Catalyzes Capping_Domain->RdRp_Domain Allosteric Inhibition This compound This compound This compound->Capping_Domain Binds to

Mechanism of action of this compound.

Experimental Protocols

Hypothetical Validation using a "Knockout" RSV Reverse Genetics System

As the RSV L protein is a viral, not a host cell protein, traditional knockout cell lines are not applicable for direct target validation. Instead, a reverse genetics system to generate a recombinant RSV with an inactive or "knocked out" L protein would be the definitive approach.

Objective: To demonstrate that the antiviral activity of this compound is dependent on the presence of a functional RSV L protein.

Methodology:

  • Generation of Recombinant RSV:

    • A full-length cDNA clone of the RSV genome is used.

    • Site-directed mutagenesis is employed to introduce a catalytically inactivating mutation or a premature stop codon in the L gene ("L-knockout").

    • A reporter gene (e.g., GFP) can be included in the viral genome for easy quantification of viral replication.

    • Wild-type (WT) and L-knockout recombinant viruses are rescued by co-transfecting the cDNA plasmids along with helper plasmids expressing the N, P, M2-1, and L proteins (the L helper plasmid is omitted for the L-knockout rescue) into an appropriate cell line (e.g., BSR-T7/5).

  • Antiviral Assay:

    • HEp-2 or A549 cells are seeded in 96-well plates.

    • Cells are infected with either WT-RSV-GFP or L-knockout-RSV-GFP at a defined multiplicity of infection (MOI).

    • Immediately after infection, cells are treated with a serial dilution of this compound or a vehicle control.

    • After 48-72 hours, GFP expression is quantified using a fluorescence plate reader.

    • Cell viability is assessed in parallel using a standard assay (e.g., CellTiter-Glo).

  • Expected Outcome:

    • This compound will show a dose-dependent inhibition of GFP expression in cells infected with WT-RSV-GFP.

    • Cells infected with the L-knockout-RSV-GFP will not show significant GFP expression, regardless of the presence of this compound, confirming the L protein is essential for replication. This demonstrates that the compound's activity is target-specific.

Knockout_Validation_Workflow cluster_setup Virus Generation cluster_assay Antiviral Assay cDNA RSV cDNA Plasmid Mutagenesis Site-Directed Mutagenesis (Inactivate L Gene) cDNA->Mutagenesis Rescue Rescue Recombinant Virus in BSR-T7/5 cells cDNA->Rescue WT Mutagenesis->Rescue Knockout WT_Virus WT-RSV-GFP Rescue->WT_Virus KO_Virus L-Knockout-RSV-GFP Rescue->KO_Virus Infection Infect HEp-2 Cells WT_Virus->Infection KO_Virus->Infection Treatment Treat with this compound (Serial Dilution) Infection->Treatment Incubation Incubate 48-72h Treatment->Incubation Quantification Quantify GFP Expression & Cell Viability Incubation->Quantification

Workflow for this compound validation.
RSV Minigenome Assay

Objective: To quantify the inhibitory effect of this compound on RSV polymerase activity in a cellular context without live virus.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T or BSR-T7/5 cells are seeded in 24-well plates.

    • Cells are co-transfected with a mixture of plasmids:

      • A plasmid encoding an RSV-like minigenome containing a reporter gene (e.g., luciferase) flanked by the RSV leader and trailer sequences.

      • Support plasmids expressing the RSV N, P, M2-1, and L proteins.

      • A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

    • For the negative control, the L protein expression plasmid is omitted.

  • Compound Treatment:

    • Immediately after transfection, the medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control.

  • Reporter Gene Assay:

    • After 24-48 hours of incubation, cells are lysed.

    • Luciferase activity is measured using a luminometer and a suitable substrate.

    • β-galactosidase activity is measured to normalize the luciferase readings.

  • Data Analysis:

    • The normalized luciferase activity is plotted against the compound concentration to determine the EC50 value.

Cytopathic Effect (CPE) Inhibition Assay

Objective: To determine the antiviral activity of this compound by measuring the inhibition of virus-induced cell death.

Methodology:

  • Cell Seeding:

    • HEp-2 cells are seeded in 96-well plates and grown to confluence.

  • Infection and Treatment:

    • The cell monolayer is infected with an RSV strain at a low MOI.

    • After a 1-2 hour adsorption period, the inoculum is removed, and the cells are washed.

    • Medium containing serial dilutions of this compound or a vehicle control is added.

  • CPE Evaluation:

    • Plates are incubated for 3-5 days until CPE is clearly visible in the virus control wells.

    • CPE is scored visually or quantified by staining the remaining viable cells with a dye such as crystal violet. The dye is then solubilized, and the absorbance is read on a plate reader.

  • Data Analysis:

    • The absorbance values are plotted against the compound concentration to calculate the EC50.

Logical Framework for Target Validation

The validation of this compound as a specific inhibitor of the RSV L protein follows a logical progression from biochemical to cellular and, finally, to a genetically defined system.

Logical_Framework Biochemical_Assay Biochemical Assay (Recombinant L+P Protein) Minigenome_Assay Cell-Based Minigenome Assay Biochemical_Assay->Minigenome_Assay Confirms direct target engagement Antiviral_Assay Antiviral Assay (WT RSV) Minigenome_Assay->Antiviral_Assay Shows activity on polymerase in cells Knockout_Validation Reverse Genetics (L-Knockout RSV) Antiviral_Assay->Knockout_Validation Demonstrates efficacy against live virus Conclusion Conclusion: This compound is a specific inhibitor of RSV L protein Knockout_Validation->Conclusion Proves L protein is the specific target

Logical flow of this compound validation.

This guide provides a framework for understanding and evaluating this compound as a novel anti-RSV therapeutic. The provided data and protocols should serve as a valuable resource for researchers in the field of virology and drug development.

References

Head-to-head comparison of JNJ-8003 and [Compound B]

Author: BenchChem Technical Support Team. Date: November 2025

An objective head-to-head comparison between JNJ-8003 and a second, unspecified compound, referred to as "[Compound B]," cannot be provided at this time. Publicly available information and experimental data for a compound designated as this compound are not available.

To conduct a comprehensive and data-driven comparison as requested, detailed information on both chemical entities is required. This includes, but is not limited to:

  • Target identification and mechanism of action: Understanding the biological targets and how each compound elicits its effects.

  • Preclinical data: In vitro and in vivo experimental results detailing potency, selectivity, efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) profiles.

  • Clinical trial data: Information from human studies regarding safety, tolerability, and efficacy.

Without access to such data for this compound, a comparison of its performance against any other compound would be speculative and not based on the required supporting experimental evidence.

Researchers, scientists, and drug development professionals are encouraged to consult peer-reviewed scientific literature, clinical trial registries, and company publications for information on specific drug candidates. Should information on this compound become publicly available, a detailed comparison guide could be developed.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the selectivity profile of JNJ-8003, a potent non-nucleoside inhibitor of the Respiratory Syncytial Virus (RSV) L protein, against other RSV inhibitors with distinct mechanisms of action. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the pursuit of novel antiviral therapies.

Introduction

This compound is an investigational antiviral compound that targets the capping domain of the RSV L protein, a crucial component of the viral RNA-dependent RNA polymerase (RdRp) complex.[1][2][3] By inhibiting the RdRp, this compound effectively blocks viral transcription and replication.[1] Understanding the selectivity of this compound is paramount for assessing its potential as a therapeutic agent. This guide compares its selectivity against three other investigational RSV inhibitors: AZ-27, AVG-388, and EDP-938, which target different components of the viral replication machinery.

Comparative Selectivity Analysis

The selectivity of an antiviral compound is a critical determinant of its safety and efficacy. A highly selective compound will primarily interact with its intended viral target, minimizing off-target effects that can lead to toxicity. The following tables summarize the available quantitative data on the on-target potency and off-target activity of this compound and its comparators.

On-Target Potency
CompoundPrimary TargetMechanism of ActionPotency (IC50/EC50)
This compound RSV L Protein (Capping Domain)Non-nucleoside RdRp InhibitorIC50: 0.67 nM (biochemical assay)[4]
AZ-27 RSV L Protein (Connector Domain)Non-nucleoside RdRp InhibitorEC50: ~24 nM (RSV A), ~1.0 µM (RSV B)
AVG-388 RSV L Protein (Allosteric Site)Allosteric RdRp InhibitorNanomolar activity
EDP-938 RSV Nucleoprotein (N)Nucleoprotein InhibitorEC50: 21-64 nM (depending on RSV strain and cell line)[5]
Off-Target Selectivity Profile

A comprehensive assessment of off-target activity is crucial to de-risk a potential drug candidate. This compound has been profiled against a panel of human enzymes and receptors to identify potential off-target interactions.

CompoundSelectivity PanelKey Findings
This compound Cerep 80 Target Panel- No significant inhibition of human DNA or RNA polymerases (IC50 > 100 µM).[4]- Minor off-target hits at higher concentrations: BZDp(h) (IC50: 0.56 µM), PTGER4(h) (IC50: 1.3 µM).[4]
AZ-27 Various RNA and DNA virusesNo activity against human metapneumovirus, influenza A, human rhinovirus, and cytomegalovirus (EC50 > 100 µM).
AVG-388 Not specifiedHigh selectivity index (>1660).
EDP-938 Broad virus panelNo significant activity against a broad panel of other viruses.[6]
Cross-Reactivity with Other Viruses
CompoundVirusPotency (EC50)
This compound human metapneumovirus (hMPV)88 nM[4]
Parainfluenza virus 1 (PIV-1)13 µM[4]
Parainfluenza virus 3 (PIV-3)11 µM[4]
Vesicular stomatitis virus (VSV)>25 µM[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 RSV Replication Cycle cluster_1 Inhibitor Targets Viral Entry Viral Entry Transcription/Replication Transcription/Replication Viral Entry->Transcription/Replication Release of RNP Assembly/Budding Assembly/Budding Transcription/Replication->Assembly/Budding Viral Proteins & RNA L-Protein (Capping) L-Protein (Capping) L-Protein (Connector) L-Protein (Connector) L-Protein (Allosteric) L-Protein (Allosteric) N-Protein N-Protein This compound This compound This compound->L-Protein (Capping) AZ-27 AZ-27 AZ-27->L-Protein (Connector) AVG-388 AVG-388 AVG-388->L-Protein (Allosteric) EDP-938 EDP-938 EDP-938->N-Protein

Caption: RSV replication cycle and inhibitor targets.

Start Start Compound Dilution Compound Dilution Start->Compound Dilution Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Compound Dilution->Compound Treatment Virus Infection Virus Infection Cell Seeding->Virus Infection Virus Infection->Compound Treatment Incubation Incubation Compound Treatment->Incubation Endpoint Assay Endpoint Assay Incubation->Endpoint Assay Data Analysis Data Analysis Endpoint Assay->Data Analysis

Caption: General workflow for in vitro antiviral assays.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the selectivity of this compound and its comparators.

RSV Plaque Reduction Assay

This assay is a gold-standard method for determining the infectivity of a virus and the efficacy of antiviral compounds.

  • Cell Seeding: HEp-2 or Vero cells are seeded in 6-well or 12-well plates and grown to confluence.

  • Virus Inoculation: Serial dilutions of the virus stock are prepared, and the cell monolayers are inoculated.

  • Compound Treatment: Following virus adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Plates are incubated for 5-7 days to allow for plaque formation.[7]

  • Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet or neutral red) to visualize the plaques.[7] Alternatively, immunostaining using an RSV-specific antibody can be employed for more specific detection.[5]

  • Data Analysis: Plaques are counted, and the concentration of the compound that reduces the plaque number by 50% (EC50) is calculated.

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) Assay

This assay quantifies the amount of viral RNA in infected cells, providing a measure of viral replication.

  • Cell Culture and Infection: Cells are seeded in multi-well plates, infected with RSV, and treated with the test compound as described for the plaque assay.

  • RNA Extraction: At a specified time post-infection, total RNA is extracted from the cells using a commercial kit.[8]

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using an RSV-specific primer.[8]

  • qPCR: The cDNA is then used as a template for quantitative PCR with primers and a fluorescently labeled probe specific to a conserved region of the RSV genome.[9][10]

  • Data Analysis: The cycle threshold (Ct) values are used to determine the relative or absolute quantity of viral RNA. The EC50 is calculated as the compound concentration that reduces the viral RNA level by 50%.

In Vitro Transcription Run-on Assay

This biochemical assay directly measures the activity of the viral polymerase.

  • Preparation of RSV Ribonucleoprotein (RNP) Complex: RNP complexes are isolated from RSV-infected cells.

  • In Vitro Transcription Reaction: The purified RNPs are incubated in a reaction buffer containing ribonucleotides (including a radiolabeled nucleotide) and the test compound.

  • RNA Purification: The newly synthesized radiolabeled RNA is purified.

  • Analysis: The amount of incorporated radiolabel is quantified to determine the level of polymerase activity. The IC50 is the compound concentration that inhibits polymerase activity by 50%.

Off-Target Selectivity Screening (e.g., Eurofins SafetyScreen/Cerep Panels)

These are commercially available services that assess the interaction of a compound with a broad range of clinically relevant targets.

  • Compound Submission: The test compound is submitted to the contract research organization (CRO).

  • Binding and Functional Assays: The compound is tested at a fixed concentration (e.g., 10 µM) in a battery of standardized binding and functional assays covering a wide range of receptors, ion channels, enzymes, and transporters.[11][12]

  • Data Reporting: The results are reported as the percent inhibition or activation of each target. Significant interactions (typically >50% inhibition/activation) are then often followed up with dose-response studies to determine the IC50 or EC50.[11]

Conclusion

This compound demonstrates high potency against its intended target, the RSV L protein, with a favorable selectivity profile. It exhibits minimal off-target activity against a panel of human proteins and shows significantly lower potency against other related viruses. Compared to other RSV inhibitors with different mechanisms of action, this compound's distinct target within the RdRp complex may offer a unique therapeutic window. The data presented in this guide provides a foundation for further investigation and positions this compound as a promising candidate for the treatment of RSV infection.

References

Cross-Validation and Comparative Analysis of JNJ-8003 Activity Against Other RSV Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JNJ-8003's Performance with Alternative Respiratory Syncytial Virus (RSV) Polymerase Inhibitors, Supported by Experimental Data.

This guide provides a comprehensive comparison of the non-nucleoside inhibitor this compound with other notable RSV L protein inhibitors. The data presented is compiled from various studies to offer a cross-laboratory perspective on their antiviral and polymerase inhibitory activities. While a significant portion of the detailed characterization of this compound originates from research affiliated with its developer, Janssen (a subsidiary of Johnson & Johnson), this guide also includes data from other laboratories that have utilized this compound as a reference compound, providing a degree of independent validation.

Executive Summary

This compound is a potent inhibitor of the respiratory syncytial virus (RSV) RNA-dependent RNA polymerase (RdRp) with sub-nanomolar efficacy in both biochemical and cell-based assays. It targets the capping domain of the L protein, a crucial component of the viral replication machinery. This guide compares the activity of this compound with other non-nucleoside inhibitors (NNIs) targeting different domains of the L protein, including AZ-27, AVG-388, DZ7487, JNJ-7184, and MRK-1. The comparative data highlights the diverse mechanisms and potencies of these emerging antiviral candidates.

Comparative Activity of RSV Polymerase Inhibitors

The following tables summarize the in vitro activity of this compound and its alternatives against RSV. The data is sourced from multiple publications to provide a broad view of their performance across different experimental setups. It is important to note the cell types and RSV strains used in each assay as these can influence the observed potency.

Table 1: Antiviral Activity (Cell-Based Assays)

CompoundTarget DomainRSV Strain(s)Cell TypeAssay TypeEC50 (nM)CC50 (µM)Data Source Affiliation
This compound CappingA2HeLaReporter Assay0.7827Johnson & Johnson[1]
CappingA & B clinical isolatesHEp-2RT-qPCR0.18 (A), 0.10 (B)>100Johnson & Johnson[1]
CappingrgRSV224HeLaReporter Assay0.8227.7MedchemExpress[2]
CappingNot SpecifiedAPC-126Replicon Assay0.1511Johnson & Johnson[3]
AZ-27 ConnectorA2HEp-2ELISA24 (A subtype avg)>100AstraZeneca[4]
ConnectorB subtype avgHEp-2ELISA1000>100AstraZeneca[4]
AVG-388 Polymerase Core/Capping/Connector InterfaceNot SpecifiedHuman Airway Epithelium OrganoidsNot SpecifiedNanomolar Potency>1660 (Selectivity Index)Georgia State University[5]
DZ7487 RdRpA Long, B 9320, A2HEp-2CPE Assay16, 19, 33Not SpecifiedUnknown[6]
JNJ-7184 ConnectorNot SpecifiedHeLaNot SpecifiedpEC50 = 7.86pCC50 = 4.29Janssen[7]
MRK-1 CappingNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedMerck & Co., Inc.[1]

Table 2: Polymerase Inhibitory Activity (Biochemical Assays)

CompoundTarget DomainAssay TypeIC50 (nM)Data Source Affiliation
This compound Capping4-mer Primer Extension0.67Johnson & Johnson[3]
Cappingde novo Dinucleotide Formation5.1Johnson & Johnson[3]
CappingPrimed Single Nucleotide Incorporation17 - 32Johnson & Johnson[3]
MRK-1 CappingNot SpecifiedNot SpecifiedMerck & Co., Inc.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted viral replication pathway and a general workflow for evaluating RSV polymerase inhibitors.

RSV Replication and Transcription Inhibition cluster_host_cell Host Cell Cytoplasm cluster_replication Replication & Transcription cluster_inhibitors Inhibitor Targets RSV_entry RSV Entry (Fusion) Uncoating Uncoating RSV_entry->Uncoating vRNP Viral Ribonucleoprotein (vRNP) (RNA genome + N, P, L proteins) Uncoating->vRNP Transcription Transcription (mRNA synthesis) vRNP->Transcription Replication Replication (cRNA and vRNA synthesis) vRNP->Replication Viral_Proteins Viral Protein Synthesis Transcription->Viral_Proteins Assembly Virion Assembly Replication->Assembly Viral_Proteins->Assembly Budding Budding and Release Assembly->Budding JNJ_8003 This compound JNJ_8003->vRNP Inhibits Capping Domain MRK_1 MRK-1 MRK_1->vRNP Inhibits Capping Domain AZ_27 AZ-27 AZ_27->vRNP Inhibits Connector Domain JNJ_7184 JNJ-7184 JNJ_7184->vRNP Inhibits Connector Domain AVG_388 AVG-388 AVG_388->vRNP Inhibits Polymerase Interface DZ7487 DZ7487 DZ7487->vRNP Inhibits RdRp Domain

Caption: Mechanism of action of this compound and other non-nucleoside inhibitors targeting the RSV L protein.

Experimental Workflow for RSV Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_protocol General Protocol Steps Antiviral_Assay Antiviral Assay (e.g., CPE, Plaque Reduction, Reporter Gene) Infection_Transfection 3. Virus Infection or Replicon Transfection Antiviral_Assay->Infection_Transfection Replicon_Assay Subgenomic Replicon Assay Replicon_Assay->Infection_Transfection Biochemical_Assay Biochemical Assay (e.g., Primer Extension) Data_Acquisition 6. Data Acquisition (e.g., Luminescence, Fluorescence, qPCR, Gel Electrophoresis) Biochemical_Assay->Data_Acquisition Purified Polymerase Cell_Culture 1. Cell Culture (e.g., HEp-2, HeLa, A549) Compound_Prep 2. Compound Preparation (Serial Dilutions) Cell_Culture->Compound_Prep Compound_Prep->Infection_Transfection Treatment 4. Treatment with Inhibitor Infection_Transfection->Treatment Incubation 5. Incubation Treatment->Incubation Incubation->Data_Acquisition Analysis 7. Data Analysis (EC50 / IC50 Determination) Data_Acquisition->Analysis End End Analysis->End Start Start Start->Cell_Culture

Caption: A generalized workflow for the in vitro evaluation of RSV polymerase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and comparison of inhibitor activity. Below are summaries of common experimental protocols used in the cited studies.

Antiviral Assays (CPE, Plaque Reduction, and Reporter Gene Assays)

These assays are fundamental for determining the efficacy of a compound in a cellular context.

  • Cell Culture: HEp-2 or HeLa cells are typically seeded in 96-well plates and incubated overnight to form a monolayer.

  • Compound Preparation: The test compound (e.g., this compound) is serially diluted in cell culture medium.

  • Infection: The cell monolayer is infected with a known titer of an RSV strain (e.g., A2) at a specific multiplicity of infection (MOI).

  • Treatment: Immediately after infection, the diluted compounds are added to the cells.

  • Incubation: The plates are incubated for a period of 3 to 5 days to allow for viral replication and the development of cytopathic effects (CPE), plaques, or reporter gene expression.

  • Data Acquisition:

    • CPE Assay: The extent of cell death is visually scored or quantified using a cell viability dye (e.g., CellTiter-Glo).

    • Plaque Reduction Assay: Cells are overlaid with a semi-solid medium (e.g., methylcellulose) after infection and treatment. After incubation, the overlay is removed, and the cells are fixed and stained to visualize and count plaques.

    • Reporter Gene Assay: If a recombinant RSV expressing a reporter gene (e.g., luciferase or GFP) is used, the reporter signal is measured using a luminometer or fluorescence plate reader.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. Cytotoxicity (CC50) is determined in parallel on uninfected cells.

RSV Subgenomic Replicon Assay

This assay specifically measures the inhibition of RSV RNA synthesis without the production of infectious virus particles.

  • Cell Line: A stable cell line expressing a subgenomic RSV replicon is used (e.g., APC-126). This replicon typically contains a reporter gene (e.g., luciferase) flanked by the RSV leader and trailer regions.

  • Treatment: The replicon-containing cells are treated with serial dilutions of the inhibitor.

  • Incubation: Cells are incubated for 24 to 72 hours.

  • Data Acquisition: The level of reporter gene expression is quantified, which correlates with the level of replicon RNA synthesis.

  • Data Analysis: The EC50 is calculated from the dose-response curve.

In Vitro Polymerase (Primer Extension) Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified RSV polymerase complex (L-P protein).

  • Polymerase Purification: The RSV L and P proteins are co-expressed (e.g., in insect cells) and purified.

  • Reaction Mixture: The purified L-P complex is incubated with a synthetic RNA template (e.g., a short oligonucleotide representing the viral promoter) and a short RNA primer. The reaction buffer contains ribonucleotides (NTPs), including one that is radioactively or fluorescently labeled.

  • Treatment: The inhibitor is added to the reaction mixture at various concentrations.

  • Reaction: The reaction is initiated and allowed to proceed at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Analysis: The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Data Acquisition: The gel is exposed to a phosphor screen or imaged to detect the labeled RNA products.

  • Data Analysis: The intensity of the bands corresponding to the extended RNA products is quantified. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound stands out as a highly potent, sub-nanomolar inhibitor of RSV replication, targeting the capping domain of the L protein. The available data, primarily from Janssen-led research, consistently demonstrates its strong activity in both biochemical and cell-based assays. When compared to other L protein inhibitors targeting different domains, this compound's potency is among the highest reported. The use of this compound as a reference compound in studies by other pharmaceutical companies provides indirect evidence of its recognized activity and target engagement within the broader research community. However, direct, independent validation of its antiviral efficacy in peer-reviewed literature from academic or non-profit laboratories would further solidify its position as a leading RSV inhibitor candidate. The detailed experimental protocols provided in this guide should facilitate such cross-validation efforts and aid in the objective comparison of novel RSV polymerase inhibitors.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for JNJ-8003

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of JNJ-8003, a potent respiratory syncytial virus (RSV) inhibitor intended for research use only.

This compound is classified as an acute oral toxicant and is recognized as being very toxic to aquatic life with long-lasting effects[1]. Adherence to proper disposal protocols is crucial to mitigate risks to personnel and the environment. The following procedures are designed to provide clear, actionable guidance for laboratory settings.

Hazard Identification and Safety Precautions

Before handling this compound, it is essential to be aware of its hazard classifications. According to the Global Harmonized System (GHS), this compound presents the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life[1].

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long lasting effects[1].

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be managed through an approved waste disposal plant[1][2]. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid this compound waste, including unused or expired material and contaminated items (e.g., weigh boats, contaminated pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical and sealable to prevent leaks or spills.

  • Liquid Waste:

    • For solutions containing this compound, collect the waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Avoid mixing with other incompatible waste streams.

  • Empty Containers:

    • Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated. Follow your institution's guidelines for container decontamination. If not decontaminated, dispose of them in the same manner as the chemical itself.

2. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department and local regulations.

3. Storage:

  • Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be secure, away from general laboratory traffic, and in a location that minimizes the risk of spills or breakage.

4. Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department or a licensed hazardous waste contractor.

5. Spill Management:

  • In the event of a small spill, collect the material with absorbent pads or other suitable absorbent materials[3].

  • Place the contaminated absorbent materials into a designated hazardous waste container[3].

  • For larger spills, dike and contain the material with absorbents like sand or clay[3].

  • Report any spills to your institution's EHS department immediately.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill_response Spill Response start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Generate this compound Waste (Solid, Liquid, Contaminated Items) ppe->waste_gen container Use Designated, Labeled Hazardous Waste Container waste_gen->container spill Spill Occurs? waste_gen->spill storage Store in Secure Satellite Accumulation Area container->storage request Request Pickup by EHS or Approved Waste Contractor storage->request disposal Dispose via Approved Waste Disposal Plant request->disposal spill->container No contain Contain Spill with Absorbent Material spill->contain Yes collect Collect Contaminated Material into Hazardous Waste Container contain->collect report Report to EHS collect->report report->storage

This compound Disposal Workflow

Quantitative Data Summary

While specific quantitative data for this compound disposal is not publicly available, the following table summarizes key chemical and hazard information.

PropertyValueReference
Molecular Formula C28H25F5N4O4[1]
Molecular Weight 576.52 g/mol [1]
GHS Hazard Statement H302: Harmful if swallowed[1]
GHS Hazard Statement H410: Very toxic to aquatic life with long lasting effects[1]
Disposal Precaution P501: Dispose of contents/ container to an approved waste disposal plant[1]

Institutional and Regulatory Compliance

It is imperative to note that these procedures are a general guide. All researchers and laboratory personnel must adhere to the specific hazardous waste management policies and procedures established by their institution's Environmental Health and Safety (EHS) department. These institutional policies are designed to ensure compliance with all local, state, and federal regulations governing hazardous waste disposal. Johnson & Johnson, the initial developer of this compound, emphasizes that each of its sites must comply with local waste regulations and has a robust environmental management system[4][5].

References

Personal protective equipment for handling JNJ-8003

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of JNJ-8003, a potent, orally active, non-nucleoside RSV polymerase inhibitor. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this research chemical in a laboratory setting.

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.

Signal Word: Warning

Hazard Pictograms:

  • Health Hazard: For acute toxicity.

  • Environmental Hazard: For aquatic toxicity.

Personal Protective Equipment (PPE)

Due to the potent biological activity and limited publicly available safety data for this compound, a cautious approach to personal protection is paramount. The following PPE is mandatory when handling this compound in solid or solution form.

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety Glasses or GogglesANSI Z87.1 certified
Body Protection Laboratory CoatFully buttoned
Respiratory Protection RespiratorRecommended when handling the powder form to avoid inhalation. A NIOSH-approved N95 or higher-rated respirator should be used.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:
  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to minimize inhalation risk.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.

  • Aerosol and Dust Formation: Avoid the formation of dust and aerosols.

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.

Storage:
  • Temperature: Store the solid form of this compound at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks). If in solvent, store at -80°C.

  • Container: Keep the container tightly sealed.

  • Environment: Store in a dry, dark, and well-ventilated place.

First Aid Measures

In the event of exposure, follow these first aid procedures immediately:

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 15 minutes and seek prompt medical attention.
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Disposal Plan

This compound is very toxic to aquatic life with long-lasting effects. Therefore, it must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing this compound (including contaminated consumables) in a designated, labeled, and sealed container.

  • Disposal Route: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in a chemical fume hood prep_ppe->prep_setup handling_weigh Weigh solid this compound prep_setup->handling_weigh handling_dissolve Dissolve in appropriate solvent handling_weigh->handling_dissolve handling_use Perform experimental procedures handling_dissolve->handling_use cleanup_decontaminate Decontaminate work surfaces handling_use->cleanup_decontaminate cleanup_waste Collect and label all waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste via approved channels cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Standard operational workflow for handling this compound.

Logical Relationship of Safety Measures

The following diagram illustrates the relationship between the identified hazards of this compound and the corresponding safety precautions.

G cluster_hazards Identified Hazards cluster_precautions Safety Precautions hazard_oral Acute Oral Toxicity precaution_ppe Mandatory PPE Usage hazard_oral->precaution_ppe prevents ingestion precaution_handling Strict Handling Procedures hazard_oral->precaution_handling minimizes exposure hazard_aquatic Aquatic Toxicity precaution_disposal Hazardous Waste Disposal hazard_aquatic->precaution_disposal protects environment hazard_inhalation Potential Inhalation Hazard (powder) hazard_inhalation->precaution_ppe respiratory protection hazard_inhalation->precaution_handling use of fume hood precaution_ppe->precaution_handling precaution_handling->precaution_disposal precaution_storage Controlled Storage precaution_handling->precaution_storage

Caption: Relationship between hazards and safety measures for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.